Daphnoretin
Description
This compound has been reported in Daphne genkwa, Diarthron vesiculosum, and other organisms with data available.
isolated from the whole plant Wikstroemia indica
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174250 | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-69-7 | |
| Record name | Daphnoretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnoretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Daphnoretin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnoretin, a naturally occurring bicoumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antiviral and antitumor properties. Found in various plant species, notably those from the Thymelaeaceae family such as Wikstroemia indica, this compound's complex structure presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and proposed mechanisms for its formation. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this intricate biochemical process.
The Phenylpropanoid Pathway: The Gateway to Coumarin Biosynthesis
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in higher plants for the synthesis of a vast array of phenolic compounds. This pathway converts the aromatic amino acid L-phenylalanine into various hydroxycinnamic acid derivatives, which serve as the fundamental building blocks for coumarins.
The initial steps of this pathway are well-characterized and involve the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway, diverting carbon flux from primary metabolism into the synthesis of a multitude of secondary metabolites.
-
Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the para-position of the aromatic ring of trans-cinnamic acid, forming p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This activated intermediate is a critical branch-point for the biosynthesis of flavonoids, lignin, and coumarins.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Activities of Daphnoretin
This compound, a naturally occurring bicoumarin compound, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Anti-Cancer Activities
This compound exhibits significant anti-tumor effects across various cancer types, including breast, lung, liver, and skin cancers, by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4][5]
Mechanisms of Action
This compound's anti-cancer properties are attributed to its ability to induce cell cycle arrest and apoptosis. In human breast cancer cells (MCF-7 and MDA-MB-231), it upregulates p21 and downregulates cyclin E and CDK2, leading to S-phase arrest.[3][6] Furthermore, it modulates the intrinsic apoptotic pathway by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, along with cleaved caspases-9 and -3.[3][6][7] These effects are frequently linked to the inhibition of the PI3K/Akt signaling pathway.[3][4][6][7] In hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin pathway.[4] It also suppresses inflammatory responses in cancer models via the NF-κB signaling pathway.[4][5]
Quantitative Data on Anti-Cancer Activity
| Cancer Type | Model System | Concentration / Dosage | Observed Effect | Reference |
| Human Melanoma | A375, Hs294T, C32 cell lines | IC50: 40.48 - 183.97 µM | Inhibition of cell viability and proliferation | [5] |
| Breast Cancer | Sprague-Dawley rats (DMBA-induced) | 20, 40, 80 mg/kg | Inhibition of p-AKT and NF-κB expression, preventing tumor growth | [5] |
| Breast Cancer | MCF-7, MDA-MB-231 cells | Not specified | Suppressed proliferation, cell cycle arrest at S phase, induced apoptosis | [3][6] |
| Hepatocellular Carcinoma | Rats (chemically induced) | 10, 20, 30 mg/kg | Ameliorated invasion, reduced inflammation and oxidative stress | [4] |
| Hepatocellular Carcinoma | Xenograft model | 25, 50 mg/kg | Antitumor effects via inhibition of Wnt/β-catenin signaling | [4] |
| Lung Adenocarcinoma | A549 cells | 10 - 80 mg/kg | Inhibited proliferation and migration via NF-κB pathway | [1][4] |
| Chronic Myeloid Leukemia | K562, HEL cells | 0.25 µM | Reduced number of viable cells | [8] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1x10⁴ cells/well and cultured for 24 hours.
-
The cells are then treated with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.
Anti-Inflammatory and Immunomodulatory Activities
This compound demonstrates potent anti-inflammatory and immunomodulatory effects, making it a candidate for treating various inflammatory and autoimmune diseases.[1][2]
Mechanisms of Action
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][4][9] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][10] this compound also suppresses the activation of the NLRP3 inflammasome and the JAK2/STAT3 pathway.[1][4] Furthermore, it exerts immunomodulatory effects by suppressing T-cell proliferation and modulating the balance of Th1, Th2, Th17, and Treg cells.[1][9][10]
Quantitative Data on Anti-Inflammatory Activity
| Condition | Model System | Concentration / Dosage | Observed Effect | Reference |
| Endotoxin-induced Lung Injury | Mouse model | 5, 10 mg/kg | Reduction of inflammatory mediators and cell infiltration | [4][11] |
| LPS-induced Inflammation | Caco-2 cells | 10 - 160 µM | Decreased inflammatory cytokines, ROS, and apoptotic markers | [4] |
| Autoimmune Encephalomyelitis | Mouse model | 8 mg/kg | Repressed Th1 and Th17 cell responses | [4][10] |
| Systemic Lupus Erythematosus | NZB/WF1 mouse model | 5 mg/kg/day for 12 weeks | Reduced organ damage and autoantibody production | [4] |
| T-cell Proliferation | Mouse splenocytes (ConA-induced) | 0 - 64 mg/mL | Suppressed proliferation and cell cycle progression | [1] |
| Intestinal Inflammation | BALB/c mice (DSS model) | 4, 8, 16 mg/kg (oral) | Ameliorated gut damage, downregulated pro-inflammatory cytokines | [12] |
Experimental Protocols
LPS-Induced Inflammation in Macrophages (In Vitro):
-
RAW 264.7 macrophage cells are seeded and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.
-
The supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation of key signaling proteins (e.g., IκBα, NF-κB p65).
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation.
Neuroprotective Activities
This compound has shown considerable promise in protecting against neuronal damage in models of cerebral ischemia and neurodegenerative diseases like Alzheimer's.[1][2][13]
Mechanisms of Action
The neuroprotective effects of this compound are multifaceted. It activates the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense system and protects against oxidative stress-induced neuronal apoptosis.[13] It also activates the PI3K/Akt signaling pathway, which promotes neuronal survival and synaptic plasticity.[1][4] In models of NMDA receptor-mediated excitotoxicity, this compound has been shown to down-regulate the NR2B subunit, thereby reducing calcium influx and subsequent neuronal death.[14] Additionally, it mitigates neuroinflammation by suppressing the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][13]
Quantitative Data on Neuroprotective Activity
| Condition | Model System | Concentration / Dosage | Observed Effect | Reference |
| Cerebral Ischemia/Reperfusion | MCAO mouse model | 1 mg/kg or 100 mg/kg | Substantial reduction in cerebral infarct volume | [2][13][14] |
| NMDA-induced Excitotoxicity | Cortical neurons | 0.1, 1, 10 µM | Prevented NMDA-induced cell loss | [14] |
| Alzheimer's Disease | AD model mice | 2, 4, 8 mg/kg | Alleviated cognitive impairment, reduced β-amyloid deposition | [1][4] |
| Oxidative Stress | Hippocampal neurons (OGD/R) | 10, 20, 40 µM | Improved cell viability, inhibited oxidative stress and apoptosis | [13] |
| Cerebral Ischemia | BCCAO mouse model | 40 mg/kg | Increased neuron survival, improved spatial memory, preserved BBB integrity | [15] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model (In Vivo):
-
Rodents (mice or rats) are anesthetized.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.
-
After a set period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion.
-
This compound is administered (e.g., intraperitoneally) before or after the ischemic event.
-
After 24-48 hours, neurological deficits are scored, and brains are harvested.
-
Infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining. Brain sections are also used for immunohistochemistry or Western blotting to analyze protein expression.
Workflow and Pathway Diagram
Caption: Experimental workflow and key pathways in this compound-mediated neuroprotection.
Antioxidant Activities
This compound's structure, particularly its catechol group, contributes to its strong antioxidant properties, which underpin many of its other pharmacological effects.[16]
Mechanisms of Action
This compound acts as a potent antioxidant through several mechanisms. It directly scavenges free radicals, such as DPPH and ABTS+.[16] Crucially, it also enhances the endogenous antioxidant system by activating the Nrf2 signaling pathway.[1][12] Activation of Nrf2 leads to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage and mitochondrial dysfunction.[1][13]
Quantitative Data on Antioxidant Activity
| Assay | Compound | EC50 / Concentration | Model System | Reference |
| DPPH Radical Scavenging | This compound | EC50: 46.20 µM | Chemical assay | [16] |
| ABTS+ Radical Scavenging | 4-carboxymethyl daphnetin | EC50: 72.38 µM | Chemical assay | [16] |
| Cytoprotection | This compound | 2.5, 5, 10 µg/mL | RAW 264.7 cells (t-BHP induced) | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without sample).
-
The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, is determined.
Other Pharmacological Activities
Beyond the major activities detailed above, this compound has been reported to possess several other therapeutic properties.
-
Enzyme Inhibition: this compound inhibits several protein kinases, including EGF receptor tyrosine kinase (IC50 = 7.67 µM), cAMP-dependent protein kinase (PKA) (IC50 = 9.33 µM), and protein kinase C (PKC) (IC50 = 25.01 µM).[17] The inhibition of EGF receptor kinase is competitive with respect to ATP.[17]
-
Antiviral Activity: It has shown activity against respiratory syncytial virus (RSV) with an IC50 value of 5.87 µg/mL, primarily affecting the later stages of the viral replication cycle.[18]
-
Nephroprotective Activity: In models of cisplatin-induced nephrotoxicity, this compound (2.5–10 mg/kg) protects the kidneys by activating the Nrf2 pathway and suppressing NF-κB signaling.[2]
Conclusion
This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects. Its therapeutic potential stems from its ability to modulate multiple, critical signaling pathways such as NF-κB, Nrf2, and PI3K/Akt. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing its bioavailability, further elucidating its molecular targets, and exploring its efficacy in complex disease models to translate its therapeutic potential into clinical applications.
References
- 1. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 5. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and protective properties of daphnetin in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of this compound isolated from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Daphnoretin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnoretin, a natural bicoumarin compound, has emerged as a promising candidate in cancer therapy. Extensive research has demonstrated its potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, and cell cycle regulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | Not specified | - | [1] |
| MDA-MB-231 | Not specified | - | [1] | |
| Melanoma | A375 | 37.81 (µg/ml) | 24 | [2] |
| B16 | 53.46 (µg/ml) | 24 | [2] | |
| FM55P | 64.41 ± 9.02 | - | [3] | |
| A375 | 183.97 ± 18.82 | - | [3] | |
| FM55M2 | 40.48 ± 10.90 | - | [3] | |
| SK-MEL28 | 116.59 ± 18.35 | - | [3] | |
| Osteosarcoma | HOS | 3.89 | 72 | [4][5] |
| Glioblastoma | U87 | Not specified | - | [6] |
| U251 | Not specified | - | [6] | |
| Lung Cancer | A549 | Not specified | 24, 48 | [2] |
| Colon Cancer | HCT116 | Not specified | - | [7] |
| Chronic Myeloid Leukemia | K562 | ~0.2 | 48 | [8] |
| HEL | Not specified | - | [8] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating critical intracellular signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells.[1][2][4][7][9] This programmed cell death is primarily mediated through the intrinsic mitochondrial pathway. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][4][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Mitochondrial Dysfunction and Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade. This compound has been shown to significantly increase the levels of cleaved caspase-9 and caspase-3, the key initiator and executioner caspases, respectively.[1][4][9]
-
Induction of ROS Production: In melanoma cells, this compound has been observed to increase the production of reactive oxygen species (ROS), which further contributes to mitochondrial-mediated apoptosis.[2]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cancer type.
-
S-phase Arrest in Breast Cancer: In breast cancer cells (MCF-7 and MDA-MB-231), this compound causes cell cycle arrest at the S phase.[1] This is associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in the levels of cyclin E and cyclin-dependent kinase 2 (CDK2).[1]
-
G2/M-phase Arrest in Osteosarcoma: In human osteosarcoma (HOS) cells, this compound induces cell cycle arrest at the G2/M phase.[4][10] This is accompanied by the downregulation of key G2/M transition proteins, including cdc2 (CDK1), cyclin A, and cyclin B1.[4][10]
Modulation of Signaling Pathways
This compound's anti-cancer activity is intricately linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been consistently shown to inhibit this pathway in various cancers, including breast cancer, glioblastoma, and melanoma.[1][6][9] It achieves this by decreasing the phosphorylation of both PI3K and Akt, thereby inactivating the pathway.[1][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the MAPK/STAT3/NF-κB pathway in lung adenocarcinoma cells.[11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and cancer. This compound has been found to inhibit the NF-κB pathway in lung cancer and other inflammatory conditions.[11][12]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to investigate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on the cellular DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer cell biology. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival signaling pathways underscores its promise for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound's core mechanisms of action and offers detailed experimental protocols to facilitate future research in this exciting area of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Daphnoretin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnoretin, a natural bicoumarin compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visualizations of the core signaling pathways are presented to facilitate further research and drug development efforts. This compound has been reported to exert its effects through the modulation of several key signaling pathways, including NF-κB, PI3K/Akt, JAK/STAT, Wnt/β-catenin, and MAPK.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro and in vivo studies.
Table 1: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [1] |
| FM55P | Malignant Melanoma | 64.41 ± 9.02 | [1] |
| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | [1] |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [1] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [1] |
| A549 | Lung Cancer | Concentration-dependent inhibition | [2] |
| K562 | Chronic Myeloid Leukemia | Dose- and time-dependent inhibition | [3] |
| HEL | Erythroleukemia | Dose- and time-dependent inhibition | [3] |
Table 2: Anti-Inflammatory and Neuroprotective Effects of this compound
| Bioactivity | Model | Key Findings | Reference |
| Anti-inflammatory | TPA-induced auricular edema in mice | 86.41% inhibition of edema | [4] |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Reduced IL-1β, TNF-α, and IL-6; Increased IL-10 | [4] | |
| Spinal Cord Injury (SCI) in mice | Inhibited TNF-α and IL-1β expression | [5] | |
| Neuroprotective | NMDA-induced excitotoxicity in primary cortical neurons | Pretreatment with 10 µM this compound resulted in 87.5% ± 2.1% cell viability | [6] |
| Ischemia/reperfusion injury in mice | 1 mg/kg this compound showed a substantial reduction in cerebral infarct volume | [7] | |
| Glutamate-induced toxicity in hippocampal HT-22 cells | Dose-dependent neuroprotection at 5, 10, 25, 50, 75, and 100 µM/L | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]
PI3K/Akt Signaling Pathway
This compound has been observed to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway, involved in immunity and cell growth, is another target of this compound.
Wnt/β-catenin Signaling Pathway
This compound has also been implicated in the regulation of the Wnt/β-catenin pathway, which is critical in development and cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, is also influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells | PLOS One [journals.plos.org]
- 6. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
The Discovery and Biological Activities of Daphnoretin: A Technical Review
Abstract
Daphnoretin, a naturally occurring bicoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its quantitative biological activities. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Protein Kinase C (PKC), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK) pathways, with illustrative diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's therapeutic potential.
Discovery and Historical Context
The journey of this compound's discovery is rooted in the long history of traditional medicine, particularly in Asia. For centuries, plants from the Daphne and Wikstroemia genera, belonging to the Thymelaeaceae family, have been utilized in traditional Chinese medicine to treat a variety of ailments, including inflammatory conditions, infections, and certain types of cancer.[1][2] Wikstroemia indica C.A. Mey, a prominent source of this compound, is one of the 50 fundamental herbs in traditional Chinese medicine.[3]
The initial isolation and structural elucidation of this compound are reported to have occurred in the 1960s. While the primary publications have proven difficult to source directly, secondary literature consistently credits P. K. Dutta and his collaborators with first establishing the structure of this compound in 1963.[4] This was followed by its total synthesis in 1966 by J. P. Kutney and his team, which confirmed the proposed chemical structure.[4] These seminal works laid the foundation for future investigations into the compound's biological properties.
A significant milestone in understanding this compound's mechanism of action came in 1993, when Ko and colleagues identified it as a novel activator of Protein Kinase C (PKC).[5][6] This discovery opened new avenues for research into its potential as a modulator of cellular signaling pathways. Subsequent studies have continued to uncover a wide range of biological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer effects, solidifying this compound's status as a promising natural product for drug development.[7][8]
Physicochemical Properties and Spectral Data
This compound is a bicoumarin with the chemical formula C₁₉H₁₂O₇ and a molecular weight of 352.3 g/mol .[9] Its systematic IUPAC name is 7-hydroxy-6-methoxy-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-2-one.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₂O₇ | [9] |
| Molecular Weight | 352.3 g/mol | [9] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 253-255 °C | |
| Solubility | Soluble in DMSO and DMF | [5] |
The structure of this compound has been confirmed through various spectroscopic techniques. The following table summarizes key spectral data.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | A detailed ¹H NMR spectrum reveals characteristic peaks for the aromatic protons and the methoxy group. |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons of the two coumarin rings. |
| Mass Spec. | High-resolution mass spectrometry confirms the molecular formula of C₁₉H₁₂O₇. |
Experimental Protocols
Isolation and Purification of this compound from Wikstroemia indica
The following protocol is a generalized procedure based on modern extraction and purification techniques described in the literature.[3][10]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered plant material of Wikstroemia indica is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between ethyl acetate and water, to separate compounds based on their polarity. This compound preferentially partitions into the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is further purified using column chromatography over silica gel.
-
Gradient Elution: A gradient solvent system, such as hexane-ethyl acetate, is used to elute the compounds from the column. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to obtain pure this compound crystals.
Protein Kinase C (PKC) Activity Assay
The following is a representative protocol to determine the effect of this compound on PKC activity.[5][11][12]
-
Preparation of Reagents: Prepare a reaction buffer, a substrate solution (e.g., histone H1 or a specific peptide substrate), ATP solution (containing radiolabeled [γ-³²P]ATP), and the test compound (this compound) at various concentrations.
-
Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, PKC enzyme, substrate, and this compound or vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper discs. Wash the discs extensively to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. The results are expressed as the percentage of PKC activity relative to the control.
Quantitative Biological Data
This compound exhibits a range of biological activities, with its potency often quantified by IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values.[13][14][15]
Table 3: Quantitative Biological Activity of this compound
| Biological Activity | Assay System | IC₅₀ / EC₅₀ Value | Reference(s) |
| Protein Kinase C Activation | Rabbit platelets | EC₅₀: 12.4 µM | [5][6] |
| Antiplatelet Aggregation | Washed rabbit platelets | EC₅₀: 17.2 µM | [5][6] |
| Antiviral (RSV) | Plaque reduction assay in HEp-2 cells | IC₅₀: 5.87 µg/mL | [8] |
| Anticancer (HeLa cells) | MTT assay | IC₅₀: ~10 µM | [7] |
| Anticancer (A549 cells) | MTT assay | IC₅₀: ~20 µM | [7] |
| Anticancer (CNE cells) | MTT assay | IC₅₀: ~5 µM | [7] |
| Anticancer (HOS cells) | MTT assay | IC₅₀: 3.89 µM | |
| Anti-inflammatory (LPS-stimulated RAW 264.7) | Nitric oxide production | IC₅₀: ~15 µM |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
This compound is a known activator of Protein Kinase C (PKC).[5][6] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by this compound can lead to a cascade of downstream events.
This compound-Mediated PKC Activation Pathway
Caption: Simplified diagram of this compound-mediated PKC activation.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[16] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.
This compound-Mediated Nrf2 Activation Pathway
Caption: this compound's activation of the Nrf2 antioxidant pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been observed to modulate the MAPK signaling pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis.[17][18] The effects of this compound on the different MAPK cascades (ERK, JNK, and p38) can be cell-type specific and contribute to its anticancer and anti-inflammatory properties.
This compound's Influence on the MAPK Signaling Pathway
Caption: Overview of this compound's modulation of the MAPK cascade.
Conclusion
This compound, a bicoumarin with deep roots in traditional medicine, has emerged as a multifaceted natural product with significant therapeutic potential. Its discovery and subsequent characterization have revealed a compound capable of modulating key cellular signaling pathways, including those mediated by PKC, Nrf2, and MAPKs. The diverse biological activities of this compound, supported by a growing body of quantitative data, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections. This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising pharmacological landscape of this compound.
References
- 1. vb.vda.lt [vb.vda.lt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN102311415A - Method for extracting this compound from wikstroemia indica - Google Patents [patents.google.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. mdpi.com [mdpi.com]
- 17. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
Spectroscopic Profile of Daphnoretin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Daphnoretin, a naturally occurring bicoumarin with diverse biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes key signaling pathways influenced by this compound.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Spectrometer Frequency | Reference |
| 10.95 | s | 7-OH | DMSO-d₆ | 500 MHz | [1] | |
| 8.02 | d | 9.2 | H-4' | DMSO-d₆ | 500 MHz | [1] |
| 7.86 | s | H-4 | DMSO-d₆ | 500 MHz | [1] | |
| 7.70 | d | 8.4 | H-5' | DMSO-d₆ | 500 MHz | [1] |
| 7.20 | s | H-5 | DMSO-d₆ | 500 MHz | [1] | |
| 7.12 | s | H-8 | DMSO-d₆ | 500 MHz | [1] | |
| 7.11 | dd | 8.8, 2.4 | H-6' | DMSO-d₆ | 500 MHz | [1] |
| 6.86 | d | 2.4 | H-8' | DMSO-d₆ | 500 MHz | [1] |
| 6.36 | d | 9.6 | H-3' | DMSO-d₆ | 500 MHz | [1] |
| 3.83 | s | -OCH₃ | DMSO-d₆ | 500 MHz | [2] | |
| 3.81 | s | -OCH₃ | DMSO-d₆ | 500 MHz | [1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 160.7 | C-2 | DMSO-d₆ | [3] |
| 158.0 | C-7 | DMSO-d₆ | [3] |
| 155.5 | C-8a | DMSO-d₆ | [3] |
| 152.0 | C-6 | DMSO-d₆ | [3] |
| 149.3 | C-4 | DMSO-d₆ | [3] |
| 145.2 | C-4a | DMSO-d₆ | [3] |
| 144.1 | C-2' | DMSO-d₆ | [3] |
| 129.2 | C-5' | DMSO-d₆ | [3] |
| 120.0 | C-3 | DMSO-d₆ | [3] |
| 119.2 | C-6' | DMSO-d₆ | [3] |
| 116.8 | C-5 | DMSO-d₆ | [3] |
| 114.0 | C-3' | DMSO-d₆ | [3] |
| 113.8 | C-4a' | DMSO-d₆ | [3] |
| 112.5 | C-8' | DMSO-d₆ | [3] |
| 102.5 | C-8 | DMSO-d₆ | [3] |
| 56.8 | -OCH₃ | DMSO-d₆ | [3] |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3334 | O-H stretching (hydroxyl group) |
| 1732 | C=O stretching (lactone) |
| 1692 | C=O stretching (conjugated carbonyl) |
| 1610, 1519, 1448 | C=C stretching (aromatic rings) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |
| ESI-MS (+) | 353.0599 | [M+H]⁺ |
| ESI-MS (+) | 352 | [M]⁺ |
Experimental Protocols
The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercury instrument, operating at a proton frequency of 300, 500, or 600 MHz.
-
¹H NMR Acquisition: Proton spectra are typically acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Carbon spectra are generally acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity. Chemical shifts are referenced to the solvent peak. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.[4]
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet is first collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: For direct infusion analysis, a dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer's ion source. For LC-MS analysis, the sample is dissolved in the mobile phase and injected into the liquid chromatography system.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
LC-MS/MS Analysis: Separation of this compound from a mixture can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) added to improve ionization.[6][7] The mass spectrometer is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).[6]
Signaling Pathway Visualizations
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. The following diagrams, generated using the DOT language, illustrate the interaction of this compound with these pathways.
This compound and the Protein Kinase C (PKC) Signaling Pathway
This compound is a known activator of Protein Kinase C (PKC).[2][8][9] This activation can trigger downstream signaling cascades that influence various cellular functions.
Caption: Activation of PKC by this compound.
This compound's Regulation of the PI3K/Akt Signaling Pathway
This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer, thereby promoting apoptosis and inhibiting cell proliferation.[10][11][12]
Caption: this compound inhibits the PI3K/Akt pathway.
This compound's Influence on the JAK/STAT Signaling Pathway
This compound has been shown to induce the phosphorylation of STAT3, a key component of the JAK/STAT signaling pathway, which is involved in processes like cell differentiation.[8]
Caption: this compound modulates the JAK/STAT pathway.
References
- 1. Frontiers | A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer [frontiersin.org]
- 2. Identification of a protein kinase C (PKC) activator, this compound, that suppresses hepatitis B virus gene expression in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarins from Edgeworthia chrysantha [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [Simultaneous determination of daphnetin, this compound, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in plasma of freely moving rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcancer.org [jcancer.org]
Daphnoretin Derivatives: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activities, and Pharmacokinetic Properties of a Promising Class of Bioactive Compounds
Introduction
Daphnoretin, a naturally occurring bicoumarin, and its derivatives have emerged as a significant area of interest in phytochemical research and drug discovery.[1] Extracted primarily from plants of the Daphne species, these compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and immunosuppressive effects.[2][3] Their diverse biological functions are attributed to their unique chemical structures, which allow for interaction with various cellular signaling pathways. This technical guide provides a comprehensive overview of the basic properties of this compound derivatives, their synthesis, mechanisms of action, and pharmacokinetic profiles, tailored for researchers, scientists, and professionals in drug development.
Basic Properties of this compound
This compound (7-hydroxy-6-methoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one) is a member of the coumarin class of compounds.[1] It is characterized by a core structure featuring two coumarin moieties linked by an ether bond.
Table 1: Physicochemical Properties of Daphnetin
| Property | Value | Reference |
| Molecular Formula | C19H12O7 | [1] |
| Molecular Weight | 352.3 g/mol | [1] |
| Appearance | White or off-white powder | [3] |
| Solubility | Freely soluble in ethanol, methanol, and DMSO; slightly soluble in water | [3] |
| Melting Point | 262.0°C | [3] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
Synthesis of Daphnetin
Daphnetin, a simpler 7,8-dihydroxycoumarin, serves as a foundational structure for many derivatives. It can be synthesized through several methods:
-
From Pyrogallol and Malic Acid: This classic method involves heating pyrogallol and malic acid in the presence of concentrated sulfuric acid under a nitrogen atmosphere.[3]
-
From Umbelliferone: Daphnetin can also be synthesized via the hydroxylation of umbelliferone.[3]
Synthesis of this compound Derivatives
The structural modification of the daphnetin backbone, particularly at the C-3 and C-4 positions, has yielded a variety of derivatives with enhanced or altered biological activities.[2][4] Common synthetic strategies include:
-
Pechmann Condensation: This acid-catalyzed reaction is used to synthesize 4-substituted daphnetin derivatives by reacting 1,2,3-trihydroxybenzene (pyrogallol) with β-ketoesters.[5]
-
Knoevenagel Condensation: This reaction is employed for the synthesis of 3-substituted derivatives from 2,4,5-trihydroxybenzaldehyde and compounds with active methylene groups, such as phenylacetic acid.[6][7]
-
Hydroxyl Group Modification: The phenolic hydroxyl groups at the C-7 and C-8 positions can be modified through O-acylation or O-alkylation to produce a range of derivatives.[2]
Biological Activities and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Key Signaling Pathways in Anticancer Activity:
-
PI3K/Akt/mTOR Pathway: Daphnetin has been shown to induce protective autophagy and apoptosis in cancer cells by downregulating the phosphorylation of Akt and mTOR.
-
JAK/STAT Pathway: Inhibition of the JAK2/STAT3 pathway is a crucial mechanism by which daphnetin mediates its antioxidant and anti-inflammatory properties, which are often linked to cancer development.
-
NF-κB Signaling Pathway: Daphnetin can suppress inflammatory responses in the context of cancer by inhibiting the NF-κB signaling pathway.[4]
Table 2: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Daphnetin | K562 (Chronic Myeloid Leukemia) | Growth Inhibition | ~0.25 (after 72h) | [8] |
| Daphnetin | HEL (Erythroleukemia) | Growth Inhibition | ~0.25 (after 72h) | [8] |
| This compound | RSV-infected HEp-2 cells | Plaque Reduction | 5.87 µg/mL | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound derivatives have demonstrated significant anti-inflammatory effects through the modulation of several signaling pathways.
Key Signaling Pathways in Anti-inflammatory Activity:
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, which controls the expression of numerous pro-inflammatory cytokines and enzymes like COX-2.[2]
-
Nrf2 Pathway: Daphnetin can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and the inhibition of inflammation.
-
TLR4/NF-κB Pathway: In the context of cerebral ischemia/reperfusion injury, daphnetin has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway.
Antioxidant Activity
The antioxidant properties of this compound derivatives are crucial to their therapeutic potential, as oxidative stress is implicated in a wide range of diseases.
Structure-Activity Relationship for Antioxidant Activity:
-
Catechol Group: The catechol (1,2-dihydroxybenzene) moiety is a key pharmacophore for the antioxidant activity of daphnetin derivatives.[4]
-
Substitution at C-4: The introduction of an electron-withdrawing hydrophilic group, such as a carboxymethyl group, at the C-4 position enhances the antioxidant capacity.[4][10] In contrast, this trend is not observed with C-3 substitution.
-
Hydrophobic Groups: The introduction of a hydrophobic phenyl group at either the C-3 or C-4 position has a negative effect on antioxidant activity.[4]
Table 3: Antioxidant Activity of Daphnetin Derivatives
| Compound | Assay | Result | Reference |
| 4-carboxymethyl daphnetin | DPPH, ABTS, FRAP | Most powerful antioxidant among tested derivatives | [4] |
| Daphnetin | DPPH, ABTS, FRAP | Moderate antioxidant activity | [4] |
Immunosuppressive Activity
This compound has been shown to possess immunosuppressive properties, suggesting its potential in treating autoimmune diseases. This activity is mediated through the suppression of key signaling pathways in T cells.
Key Signaling Pathways in Immunosuppressive Activity:
-
NF-κB and NFAT Signaling: Daphnetin suppresses the activation of NF-κB and Nuclear Factor of Activated T-cells (NFAT) signaling pathways in mouse T lymphocytes, leading to reduced T cell proliferation and cytokine production.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound and its derivatives is essential for their development as therapeutic agents.
Daphnetin exhibits high solubility and permeability but has poor bioavailability and a short half-life of about 15 minutes.[3] It is metabolized by CYP3A4 and is absorbed through passive diffusion in the intestine.[3] Modifications to the daphnetin structure can improve its pharmacokinetic properties. For instance, 4-carbethoxyl daphnetin has a significantly longer half-life (t1/2 = 96.5 min) compared to daphnetin (t1/2 = 20.3 min), indicating improved metabolic stability.[10]
Table 4: Pharmacokinetic Parameters of Daphnetin and this compound in Rats
| Compound | Tmax (h) | Cmax (µg/L) | AUC0-t (µg·h/L) | T1/2 (h) |
| Daphnetin | 4 | 858.96 | 10566.4 | 5.19 |
| This compound | 2.92 | 178.00 | 905.89 | 3.50 |
Data obtained from a study involving oral administration of Daphne giraldii extract to rats.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of this compound derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Western Blotting for NF-κB Activation
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[13][14]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and separate the cytoplasmic and nuclear fractions.[15]
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation.
Delayed-Type Hypersensitivity (DTH) Animal Model
The DTH model in mice is a common in vivo assay to evaluate cell-mediated immune responses and the efficacy of immunosuppressive agents.[16][17]
Protocol:
-
Sensitization (Afferent Phase): Immunize mice by subcutaneous or intraperitoneal injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or 2,4-dinitrofluorobenzene (DNFB)) emulsified in an adjuvant.[16][17]
-
Treatment: Administer the this compound derivative to the mice, typically starting before or at the time of challenge.
-
Challenge (Efferent Phase): After 5-12 days, challenge the sensitized mice by injecting the same antigen into a different site, such as the ear pinna or footpad.[18]
-
Measurement of DTH Response: Measure the swelling at the challenge site (e.g., ear thickness or footpad thickness) at various time points (e.g., 24, 48, and 72 hours) after the challenge. A reduction in swelling in the treated group compared to the control group indicates an immunosuppressive effect.[16]
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of natural products with a wide range of therapeutic applications. Their well-defined chemical structures and diverse biological activities make them attractive candidates for drug development, particularly in the areas of oncology, inflammation, and immunology. The ability to synthesize a variety of derivatives allows for the fine-tuning of their pharmacological and pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of disease.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the biological activities of these compounds to identify novel therapeutic targets.
-
Clinical Translation: Moving the most promising candidates forward into clinical trials to assess their therapeutic potential in humans.
The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.
References
- 1. This compound | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 16. criver.com [criver.com]
- 17. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
In Silico Prediction of Daphnoretin Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Daphnoretin, a natural bicoumarin found predominantly in the Daphne species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular targets of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of a proposed in silico workflow for the prediction of this compound's biological targets, details the key signaling pathways it is known to modulate, and presents standardized experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic purposes.
Introduction to this compound
This compound is a bioactive phytochemical with a wide range of documented therapeutic potentials.[1] Its multifaceted pharmacological profile suggests that it interacts with multiple molecular targets, making it a prime candidate for polypharmacological drug development. Experimental evidence has implicated this compound in the modulation of several key cellular signaling pathways, including NF-κB, PI3K-Akt, JAK-STAT, and Nrf2.[2][3][4] Furthermore, this compound has been identified as a protein kinase C (PKC) activator.[5][6] Despite these insights, a comprehensive understanding of its direct molecular targets remains largely unelucidated. In silico target prediction methods offer a powerful and efficient approach to hypothesize and identify potential protein targets of small molecules like this compound, thereby guiding subsequent experimental validation.[7]
In Silico Target Prediction Workflow
The identification of direct molecular targets for natural products can be accelerated by employing a consensus-based in silico workflow that leverages multiple computational tools and databases.[2][7] This approach enhances the confidence in predicted targets by integrating results from various algorithms. A proposed workflow for this compound is outlined below.
This workflow begins with the 2D or 3D structure of this compound as input for various web-based target prediction servers such as SwissTargetPrediction, SuperPred, and Similarity Ensemble Approach (SEA).[2][7][8] These tools utilize a combination of ligand similarity, pharmacophore matching, and machine learning models to predict potential protein targets. In parallel, molecular docking simulations can be performed against a library of known protein structures to predict binding affinities and poses.[9][10] The resulting lists of predicted targets are then consolidated and prioritized based on consensus scoring and their involvement in relevant biological pathways. Molecular dynamics simulations can further refine the predictions by assessing the stability of the this compound-protein complexes.[11]
Key Signaling Pathways Modulated by this compound
Experimental studies have demonstrated that this compound influences several critical signaling pathways implicated in inflammation, cell survival, and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[12][13][14]
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit the PI3K/Akt pathway in several cancer cell lines.[15][16][17][18]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. This compound has been reported to modulate the JAK/STAT pathway.[19][20][21]
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Target screening and optimization of candidate compounds for breast cancer treatment using bioinformatics and computational chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jcancer.org [jcancer.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Daphnoretin from Wikstroemia indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnoretin, a naturally occurring bicoumarin compound found in the stem and roots of Wikstroemia indica (L.) C.A. Mey., has garnered significant interest within the scientific community.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective properties.[2][3][4] this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, Nrf2, and PI3K/AKT.[2][5][6][7] These therapeutic potentials underscore the importance of efficient and standardized methods for its extraction and purification to facilitate further research and drug development.
These application notes provide detailed protocols for the extraction and purification of this compound from Wikstroemia indica, along with a summary of quantitative data from various studies to aid in methodological selection and optimization.
Data Presentation: Quantitative Summary of Extraction Methods
The following table summarizes quantitative data from different this compound extraction methods applied to Wikstroemia indica. This allows for a direct comparison of key parameters and reported outcomes.
| Extraction Method | Plant Part | Solvent | Solvent-to-Material Ratio | Extraction Time | Temperature | This compound Yield/Content | Final Purity | Reference |
| Reflux Extraction | Root Bark | Methanol | ~4.1:1 (v/w) | 2 hours (2 cycles) | Reflux | 250g extract from 0.85kg powder | >99% (after purification) | [8] |
| Reflux Extraction | Root Bark | Ethanol | ~4.1:1 (v/w) | 2 hours (2 cycles) | Reflux | 230g extract from 0.85kg powder | >99% (after purification) | [8] |
| Soaking (Optimized) | Twigs and Leaves | 80% Ethanol | 12:1 (v/w) | 26 hours | Room Temperature | 2.481% in extract | Not specified | [9][10] |
| Response Surface Methodology (Optimized) | Root Bark | 67.44% Ethanol | 23.49:1 (v/w) | 49.44 minutes | 60.19°C | 2.18‰ | Not specified | [11][12] |
| Percolation Method | Not specified | Ethanol | Not specified | Not specified | Not specified | 0.92 g/kg | 98.12% | [13] |
Experimental Protocols
Protocol 1: Reflux Extraction and Purification of this compound
This protocol is based on a method demonstrating high purity of the final product.[8]
1. Plant Material Preparation and Enzymolysis: a. Pulverize the dried bark of Wikstroemia indica. b. Mix the powdered bark with cellulase and add distilled water. c. Allow the mixture to soak for 24 hours to facilitate the hydrolysis of this compound glycosides into the aglycone, this compound. d. Perform suction filtration and dry the resulting enzymatic bark powder.
2. Extraction: a. Place the enzymatic bark powder (e.g., 0.85 kg) into a round-bottom flask of appropriate size (e.g., 5L). b. Add methanol or ethanol as the extraction solvent (e.g., 3.5 L). c. Perform reflux extraction for 2 hours. Repeat the extraction process once more with fresh solvent. d. Combine the filtrates from both extractions and concentrate under reduced pressure to obtain the crude extract.
3. Purification: a. Dissolve the crude extract in methanol. b. Perform liquid-liquid extraction using dichloromethane or chloroform. c. Concentrate the organic phase (dichloromethane or chloroform) to obtain the extractant. d. Subject the extractant to silica gel column chromatography. e. Elute the column with a mixed solution of petroleum ether and ethyl acetate. A suggested gradient can start with a 3:1 ratio, followed by a 1:1 ratio. f. Collect the fractions containing this compound. g. Perform recrystallization of the collected fractions to obtain pure this compound (>99% purity).
Protocol 2: Optimized Room Temperature Soaking Extraction
This protocol is optimized for extracting this compound from the twigs and leaves of Wikstroemia indica using a simple and cost-effective method.[9][10]
1. Plant Material Preparation: a. Grind the dried twigs and leaves of Wikstroemia indica to a material size of 1-2 mm.
2. Extraction: a. Use 80% ethanol as the solvent. b. Maintain a solvent-to-material ratio of 12:1 (v/w). c. Conduct a single extraction by soaking the plant material for 26 hours at room temperature. d. After the extraction period, filter the mixture to separate the extract from the plant debris. e. Concentrate the filtrate to yield an extract with a this compound content of approximately 2.481%.
Visualizations
Experimental Workflow
Caption: General Workflow for this compound Extraction and Purification.
Signaling Pathway
Caption: Simplified PI3K/AKT Signaling Pathway Inhibition by this compound.
Concluding Remarks
The protocols and data presented herein offer a comprehensive guide for the extraction and purification of this compound from Wikstroemia indica. The choice of methodology will depend on the available resources, desired purity, and the specific plant parts being used. The reflux extraction method, particularly when combined with an initial enzymolysis step, appears to yield a final product of very high purity.[8] On the other hand, the optimized soaking method provides a simpler, more scalable, and cost-effective alternative, especially for processing larger quantities of plant material, albeit with potentially lower initial purity in the extract.[9][10] Further optimization using response surface methodology can fine-tune parameters for enhanced extraction efficiency.[11][12] Understanding the molecular mechanisms of this compound, such as its inhibitory effects on the PI3K/AKT pathway, is crucial for its development as a potential therapeutic agent.[5]
References
- 1. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of this compound isolated from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. CN102311415A - Method for extracting this compound from wikstroemia indica - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. OPTIMIZATION OF this compound EXTRACTION FROM WIKSTROEMIA INDICA (L.) C.A.MEY TWIGS AND LEAVES USING RESPONSE SURFACE METHODOLOGY | Tạp chí Dược liệu [tapchiduoclieu.vn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Daphnoretin: A Detailed Guide to HPLC and LC-MS/MS Methods
FOR IMMEDIATE RELEASE
This application note provides detailed protocols for the quantification of daphnoretin in biological matrices, specifically tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering robust and sensitive approaches for pharmacokinetic and other quantitative studies.
Introduction
This compound, a bicoumarin compound isolated from plants of the Wikstroemia and Daphne species, has garnered significant interest for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug discovery and development. This document presents validated HPLC and LC-MS/MS methods for the reliable determination of this compound concentrations.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC-UV method for the quantification of this compound in rat plasma. This method is suitable for pre-clinical pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.05-1.00 µg/mL and 1.00-100 µg/mL | [2] |
| Precision (Intra- and Inter-assay) | ≤ 15% | [2] |
| Accuracy (Intra- and Inter-assay) | ≤ 15% | [2] |
| Detection Wavelength | 345 nm | [2] |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of rat plasma, add a suitable internal standard (e.g., 1 µg/mL khellin).[2]
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[2][3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge the sample at 8000 x g for 10 minutes.[2]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.[2]
2. HPLC-UV Operating Conditions
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Methanol:10 mM NaH₂PO₄ (pH 3.0 with H₃PO₄) (55:45, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Injection Volume | Not specified, typically 20-100 µL | |
| Column Temperature | Ambient | |
| UV Detection | 345 nm | [2] |
Experimental Workflow: HPLC Quantification of this compound
Caption: Workflow for this compound Quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for studies requiring low limits of quantification. The following protocol is based on a validated method for the simultaneous determination of this compound and other related compounds in rat plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 µg/L (ng/mL) | [4] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L (ng/mL) | [4] |
| Precision (Intra- and Inter-day RSD) | < 15.0% | [4] |
| Accuracy (Intra- and Inter-day) | Within ± 15.0% | [4] |
| Internal Standard | Schisandrin | [4] |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
In a microcentrifuge tube, place a 50 µL aliquot of rat plasma.
-
Add 150 µL of a precipitating agent, such as a methyl cyanide solution containing the internal standard (e.g., fluconazole).[5]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Operating Conditions
| Parameter | Condition | Reference |
| Chromatographic System | UPLC or HPLC system | [6] |
| Column | Agilent Zorbax XDB-C18 (2.1 mm × 50 mm, 3.5 µm) | [6] |
| Mobile Phase | A: AcetonitrileB: 0.15% Formic acid in water | [6] |
| Elution | Gradient elution | [6] |
| Flow Rate | Not specified, typically 0.2-0.5 mL/min for UPLC | |
| Injection Volume | Not specified, typically 2-10 µL | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | [6] |
| MRM Transitions | This compound: m/z 353.1 → 179.1Internal Standard (Buspirone): m/z 386.3 → 122.3 | [6] |
Experimental Workflow: LC-MS/MS Quantification of this compound
Caption: Workflow for this compound Quantification by LC-MS/MS.
Discussion
Both the HPLC-UV and LC-MS/MS methods presented here are proven to be effective for the quantification of this compound in biological matrices. The choice of method will depend on the specific requirements of the study. The HPLC-UV method is a cost-effective and straightforward approach suitable for studies where higher concentrations of this compound are expected. For studies requiring higher sensitivity and specificity, such as those involving low dosage or detailed pharmacokinetic profiling, the LC-MS/MS method is superior.
The provided protocols offer a solid foundation for researchers to establish this compound quantification assays in their own laboratories. It is recommended that a full method validation be performed according to the relevant regulatory guidelines (e.g., FDA, ICH) before analyzing study samples.[8] This includes assessing selectivity, specificity, accuracy, precision, linearity, recovery, and stability.
Conclusion
This application note provides detailed and validated HPLC and LC-MS/MS methods for the quantification of this compound. The structured protocols, quantitative data summaries, and workflow diagrams offer a comprehensive resource for scientists engaged in the research and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of this compound in plasma of freely moving rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. [Simultaneous determination of daphnetin, this compound, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays with Daphnoretin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of daphnoretin, a naturally occurring bicoumarin compound. This compound has demonstrated significant anti-tumor, anti-inflammatory, and anti-viral properties in a variety of cell-based assays.[1][2][3] This document outlines detailed protocols for key assays to evaluate the efficacy of this compound and summarizes its effects on various cell lines and signaling pathways.
Overview of this compound's Biological Activity
This compound, isolated from plants such as Wikstroemia indica, has been shown to induce apoptosis, inhibit cell proliferation, and suppress inflammatory responses in various cancer cell lines.[1][2][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, and the regulation of apoptotic proteins.[1][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| HOS | Osteosarcoma | MTT | 3.89 | 72 | [7] |
| A549 | Lung Cancer | MTT | ~10-15 | 24-48 | [8][9] |
| K562 | Chronic Myeloid Leukemia | CCK-8 | Not specified | 24-72 | [10] |
| HEL | Chronic Myeloid Leukemia | CCK-8 | Not specified | 24-72 | [10] |
| HCT116 | Colon Cancer | Not specified | Concentration-dependent inhibition | Not specified | [7] |
| A375 | Melanoma | Not specified | Concentration-dependent inhibition | Not specified | [11] |
| B16 | Melanoma | Not specified | Concentration-dependent inhibition | Not specified | [11] |
| MCF-7 | Breast Cancer | Not specified | Concentration-dependent inhibition | Not specified | [12] |
| MDA-MB-231 | Breast Cancer | Not specified | Concentration-dependent inhibition | Not specified | [12] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Method | Reference |
| HeLa | Not specified | Increased apoptosis | Flow Cytometry, Hoechst Staining | [2] |
| A549 | 5, 10, 15 | Increased apoptosis | Flow Cytometry, Hoechst Staining | [9][13] |
| HOS | Not specified | G2/M phase arrest, apoptosis | Not specified | [7] |
| MCF-7 | Not specified | S phase arrest, apoptosis | Not specified | [1][12] |
| MDA-MB-231 | Not specified | S phase arrest, apoptosis | Not specified | [1][12] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed cells into appropriate well plates (e.g., 96-well for MTT, 6-well for western blotting) at a predetermined density.[8][9]
-
Allow cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[9]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 20 µL of MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be converted to formazan crystals by viable cells.[8]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][13] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced apoptosis in HeLa cells: a possible mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]
- 6. This compound inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of this compound on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells [mdpi.com]
- 11. This compound induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Daphnoretin for Inducing Megakaryocytic Differentiation in CML Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of daphnoretin, a naturally occurring bicoumarin compound, to induce megakaryocytic differentiation in chronic myeloid leukemia (CML) cells. The information is based on published research and is intended to guide further investigation and potential therapeutic development.
This compound, extracted from the stem and roots of Wikstroemia indica (L.) C.A. Mey, has demonstrated antiviral and antitumor properties.[1][2] Recent studies have highlighted its potential as a differentiation therapy agent for CML by inhibiting cell proliferation and promoting the maturation of leukemia cells into megakaryocytes.[1][2][3] This document outlines the key findings, experimental protocols, and underlying signaling pathways associated with this compound's effects on CML cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on CML cell lines, specifically K562 and HEL cells.
Table 1: Effect of this compound on CML Cell Growth Inhibition
| Cell Line | Treatment Duration | IC50 (µM) |
| K562 | 24h | > 1 |
| 48h | 0.8 ± 0.1 | |
| 72h | 0.6 ± 0.1 | |
| HEL | 24h | > 1 |
| 48h | 0.9 ± 0.1 | |
| 72h | 0.7 ± 0.1 |
Data represents the concentration of this compound required to inhibit cell growth by 50% and is presented as mean ± standard deviation.[1]
Table 2: Induction of Multinucleated Cells by this compound
| Cell Line | Treatment (72h) | Percentage of Multinucleated Cells (%) |
| K562 | DMSO (Control) | < 5 |
| This compound (1 µM) | 25 ± 3 | |
| TPA (0.1 µM) | 30 ± 4 | |
| HEL | DMSO (Control) | < 5 |
| This compound (1 µM) | 20 ± 2 | |
| TPA (0.1 µM) | 25 ± 3 |
TPA (12-O-tetradecanoylphorbol-13-acetate) is used as a positive control for inducing megakaryocytic differentiation. Data is presented as mean ± standard deviation.[1]
Table 3: Upregulation of Megakaryocyte-Specific Markers by this compound (1 µM for 72h)
| Cell Line | Marker | Parameter | DMSO (Control) | This compound | TPA (Positive Control) |
| K562 | CD61 | % Positive Cells | 5.2 ± 1.1 | 28.4 ± 3.2 | 35.1 ± 4.5 |
| MFI | 10.1 ± 1.5 | 25.3 ± 2.8 | 30.2 ± 3.9 | ||
| CD41 | % Positive Cells | 4.8 ± 0.9 | 25.1 ± 2.9 | 32.6 ± 4.1 | |
| MFI | 9.8 ± 1.2 | 22.7 ± 2.5 | 28.9 ± 3.6 | ||
| HEL | CD61 | % Positive Cells | 6.1 ± 1.3 | 24.7 ± 2.6 | 31.5 ± 3.8 |
| MFI | 11.2 ± 1.8 | 23.1 ± 2.4 | 29.8 ± 3.5 | ||
| CD41 | % Positive Cells | 5.5 ± 1.0 | 22.9 ± 2.7 | 29.4 ± 3.3 | |
| MFI | 10.5 ± 1.4 | 21.5 ± 2.2 | 27.6 ± 3.1 |
*MFI: Median Fluorescence Intensity. Statistical significance: p < 0.05, **p < 0.001 compared to DMSO control.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Human CML cell lines K562 and HEL are suitable models.[1] K562 cells can be obtained from ATCC.[4]
-
Culture Medium: K562 cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[5] HEL cells can also be cultured in RPMI-1640.
-
This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted to the desired working concentrations in the culture medium. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound on CML cells.
-
Protocol:
-
Seed K562 or HEL cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counting kit (e.g., WST-8).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Morphological Analysis of Differentiation
-
Principle: To observe morphological changes characteristic of megakaryocytic differentiation, such as enlarged cell size and multinucleation.
-
Protocol:
-
Treat K562 or HEL cells with this compound (e.g., 1 µM), TPA (e.g., 0.1 µM) as a positive control, or DMSO for 24 to 72 hours.
-
Harvest the cells and prepare cytospin slides.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the slides under a light microscope to observe cell morphology and count the percentage of multinucleated cells.
-
Flow Cytometry for Megakaryocytic Markers
-
Principle: To quantify the expression of cell surface markers specific to megakaryocytes, such as CD41 and CD61.
-
Protocol:
-
Treat cells with this compound (e.g., 1 µM), TPA (e.g., 0.1 µM), or DMSO for 72 hours.[1]
-
Harvest approximately 5 x 10⁵ cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% FBS).
-
Add fluorescently conjugated antibodies against CD41 and CD61 (or isotype control antibodies) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Determine the percentage of positive cells and the median fluorescence intensity (MFI).
-
Western Blot Analysis of Signaling Proteins
-
Principle: To investigate the activation of signaling pathways involved in this compound-induced differentiation by detecting the phosphorylation status of key proteins.
-
Protocol:
-
Treat K562 cells with this compound (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3 and STAT5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Visualizations
This compound induces megakaryocytic differentiation in CML cells primarily through the activation of the Protein Kinase C (PKC) and STAT3 signaling pathways.
-
PKC Activation: this compound is a known activator of PKC.[1][6] The activation of PKC is a critical step in initiating the differentiation process. The this compound-induced expression of the megakaryocytic marker CD61 can be reversed by a PKC inhibitor, midostaurin, confirming the role of this pathway.[1]
-
STAT3 Phosphorylation: Downstream of PKC, this compound treatment leads to an increase in the phosphorylation of STAT3, but not STAT5.[1][2] Activated (phosphorylated) STAT3 likely translocates to the nucleus and regulates the transcription of genes involved in megakaryocytic differentiation. Interestingly, this compound does not appear to affect the phosphorylation of JAK2, an upstream kinase of STAT3, suggesting a potentially novel mechanism of STAT3 activation.[1]
Caption: this compound signaling pathway in CML cells.
Caption: Experimental workflow for studying this compound.
References
- 1. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells [mdpi.com]
- 4. Cell culture and chemical-induced differentiation of K562 cells [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Application Notes: Daphnoretin in Glioblastoma (GBM) Research
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] The prognosis for GBM patients remains poor, highlighting the urgent need for novel therapeutic agents.[1][2] Daphnoretin, a natural coumarin derivative isolated from plants of the Thymelaeaceae family, has demonstrated significant antitumor activities, including the inhibition of proliferation, induction of apoptosis, and cell cycle arrest across various cancers.[1] Recent studies have elucidated its potential as a therapeutic candidate against glioblastoma, primarily by targeting key oncogenic signaling pathways.[1][2]
This document provides a comprehensive overview of this compound's application in GBM research, detailing its mechanism of action, summarizing key quantitative findings, and offering detailed protocols for experimental validation.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that is frequently dysregulated in GBM and promotes tumor cell growth, proliferation, and survival.[1][3][4] By downregulating the phosphorylation of PI3K and AKT, this compound triggers a series of downstream events that collectively suppress the malignant phenotype of GBM cells.[1]
The key mechanistic consequences of PI3K/AKT inhibition by this compound include:
-
Induction of Apoptosis: this compound induces apoptosis through the intrinsic, or mitochondrial, pathway. It dose-dependently alters the balance of Bcl-2 family proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift increases mitochondrial membrane permeability, resulting in the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to programmed cell death.[1]
-
Inhibition of Proliferation: By targeting the PI3K/AKT pathway, this compound effectively halts GBM cell proliferation, as demonstrated by reduced colony formation and decreased DNA synthesis.[1]
-
Suppression of Migration and Invasion: this compound significantly inhibits the migration and invasion capabilities of GBM cells, which are crucial for the tumor's diffuse infiltration into the brain parenchyma.[1][2]
The anti-tumor effects of this compound can be reversed by an AKT activator (e.g., SC79), confirming that its mechanism of action is dependent on the PI3K/AKT signaling pathway.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cells from preclinical studies.
Table 1: In Vitro Efficacy of this compound on GBM Cells
| Assay Type | Cell Lines | This compound Concentration (µM) | Observed Effect | Citation |
|---|---|---|---|---|
| Cell Viability (MTT) | U87, U251 | 0, 10, 20, 40, 80, 160 | Dose-dependent decrease in cell viability. | [1] |
| Proliferation (EdU) | U87, U251 | Not specified, but dose-dependent | Marked decrease in EdU-positive cells. | [1] |
| Colony Formation | U87, U251 | Not specified, but dose-dependent | Significant dose-dependent reduction in colony numbers. | [1] |
| Migration (Wound Healing) | U87, U251 | Not specified, but dose-dependent | Significant inhibition of cell migration. | [1] |
| Apoptosis (Annexin V/PI) | U87, U251 | Not specified, but dose-dependent | Significant increase in the proportion of apoptotic cells. |[1] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Cell Lines | Effect of this compound Treatment | Method | Citation |
|---|---|---|---|---|
| Bcl-2 | U87, U251 | Dose-dependent downregulation | Western Blot | [1] |
| Bax | U87, U251 | Dose-dependent upregulation | Western Blot | [1] |
| Cleaved-caspase 9 | U87, U251 | Dose-dependent upregulation | Western Blot | [1] |
| Cleaved-caspase 3 | U87, U251 | Dose-dependent upregulation | Western Blot | [1] |
| p-PI3K | U87, U251 | Downregulation | Western Blot | [1] |
| p-AKT | U87, U251 | Downregulation | Western Blot |[1] |
Table 3: In Vivo Efficacy of this compound in GBM Xenograft Model
| Animal Model | Treatment Group | Dosage | Outcome | Citation |
|---|---|---|---|---|
| C57BL/6 mice with GL261 xenografts | This compound-Low | 20 mg/kg | Significantly reduced tumor size, volume, and weight. | [1] |
| This compound-High | 40 mg/kg | Significantly reduced tumor size, volume, and weight. | [1] | |
| Control | Vehicle | Progressive tumor growth. | [1] |
| Toxicity Assessment | All treated mice | 20 mg/kg & 40 mg/kg | No significant drug toxicity or abnormalities in vital organs. |[1] |
Experimental Protocols
References
- 1. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Studying the PI3K/AKT Signaling Pathway Using Daphnoretin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnoretin, a natural dicoumarin compound, has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Mechanistic studies have revealed that a key target of this compound's anti-cancer activity is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This compound has been shown to effectively inhibit this pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the PI3K/AKT signaling cascade in cancer research.
Mechanism of Action: this compound and the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated. Activated AKT then phosphorylates a multitude of downstream target proteins, leading to the inhibition of apoptosis and promotion of cell proliferation and survival.
This compound exerts its inhibitory effect on this pathway primarily by reducing the phosphorylation of both PI3K and AKT.[1][2] This leads to a decrease in the levels of activated, phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), thereby attenuating the entire downstream signaling cascade. The reduction in p-AKT activity results in the modulation of downstream effectors, including the Bcl-2 family of proteins and cell cycle regulators, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a valuable resource for experimental design and data comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| A549 | Human Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition | 24 and 48 |
| HCT116 | Human Colon Cancer | Not explicitly stated, but showed dose-dependent inhibition | Not specified |
| U87 | Human Glioblastoma | Not explicitly stated, but showed dose-dependent inhibition | 24 and 48 |
| U251 | Human Glioblastoma | Not explicitly stated, but showed dose-dependent inhibition | 24 and 48 |
Table 2: Effect of this compound on PI3K/AKT Phosphorylation
| Cell Line | This compound Concentration | Effect on p-PI3K/PI3K Ratio | Effect on p-AKT/AKT Ratio |
| A375 (Melanoma) | Dose-dependent | Decreased | Decreased[5] |
| B16 (Melanoma) | Dose-dependent | Decreased | Decreased[5] |
| Breast Cancer Cells | Not specified | Remarkably decreased | Remarkably decreased[2] |
| SW480 (Colorectal) | 25 and 50 µM | Significantly reduced | Significantly reduced |
| U87 (Glioblastoma) | Dose-dependent | Significant downregulation | Significant downregulation[2] |
| U251 (Glioblastoma) | Dose-dependent | Significant downregulation | Significant downregulation[2] |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in HOS Cells
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | Not specified | Not specified | 16.51[4] |
| 1 | Not specified | Not specified | Increased from 19.15[4] |
| 2 | Not specified | Not specified | to 67.61[4] |
| 4 | Not specified | Not specified | (Concentration-dependent increase)[4] |
Table 4: Dose-Dependent Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| HOS | 0 | 2.85[4] |
| HOS | 1 | 13.02[4] |
| HOS | 2 | Not specified |
| HOS | 4 | 48.25[4] |
| A549 | 0 | Not specified |
| A549 | 5 | Significantly increased |
| A549 | 10 | in a concentration-dependent |
| A549 | 15 | manner[3] |
| HCT116 | Dose-dependent | Increased significantly |
Mandatory Visualization
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the PI3K/AKT signaling pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of PI3K/AKT Signaling Pathway
This technique is used to detect and quantify the levels of total and phosphorylated PI3K and AKT.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the this compound-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest the this compound-treated and control cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest the this compound-treated and control cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Differentiate cell populations:
-
Annexin V-FITC negative, PI negative: Viable cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
References
- 1. researchgate.net [researchgate.net]
- 2. jcancer.org [jcancer.org]
- 3. Effect of this compound on the proliferation and apoptosis of A549 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Daphnoretin: A Potent Activator of Protein Kinase C for Research Applications
For Immediate Release
[City, State] – [Date] – For researchers in cell signaling, oncology, and virology, Daphnoretin emerges as a compelling tool for investigating the multifaceted roles of Protein Kinase C (PKC). This naturally occurring bicoumarin, isolated from Wikstroemia indica, has been demonstrated to be a potent activator of PKC, offering a valuable alternative to classic phorbol esters in a variety of experimental models. These application notes provide an overview of this compound's activity, detailed protocols for its use in key assays, and a summary of its quantitative effects on PKC-mediated pathways.
Unveiling the Mechanism: this compound as a Direct PKC Activator
This compound has been shown to directly engage and activate Protein Kinase C, a family of serine/threonine kinases pivotal in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Experimental evidence indicates that this compound induces the translocation of PKC from the cytosol to the cell membrane, a hallmark of its activation. Furthermore, it competitively inhibits the binding of the potent PKC activator phorbol 12,13-dibutyrate (PDBu), confirming its direct interaction with the enzyme.
These characteristics position this compound as a significant research agent for elucidating PKC signaling cascades in various biological contexts, from platelet aggregation to cancer cell differentiation and antiviral responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity as a PKC activator and its effects in various experimental systems.
| Parameter | Value (this compound) | Control (PDBu) | Experimental System | Reference |
| EC50 (PKC Activation) | 12.4 ± 1.2 µM | 18.7 ± 1.4 nM | Rabbit Platelet Cytosol | [1][2] |
| IC50 ([3H]PDBu Binding) | 45.2 ± 5.2 µM | N/A | Washed Rabbit Platelets | [1][2] |
| EC50 (Platelet Aggregation) | 17.2 ± 2.8 µM | 20.6 ± 2.1 nM | Washed Rabbit Platelets | [1][2] |
| Parameter | Value (Staurosporine) | Condition | Experimental System | Reference |
| IC50 | 37.7 ± 8.3 nM | Inhibition of this compound (50 µM)-induced aggregation | Washed Rabbit Platelets | [1][2] |
| IC50 | 52.2 ± 6.3 nM | Inhibition of PDBu (100 nM)-induced aggregation | Washed Rabbit Platelets | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Detailed Experimental Protocols
Herein are detailed protocols for key experiments to assess the activity of this compound as a PKC activator.
Protocol 1: Preparation of Washed Rabbit Platelets
Objective: To obtain a suspension of washed rabbit platelets for use in aggregation and PKC activity assays.
Materials:
-
Rabbit whole blood
-
Anticoagulant Acid Citrate Dextrose (ACD) solution
-
Tyrode's buffer, pH 7.4
-
Prostaglandin E1 (PGE1)
-
Apyrase
-
Bovine Serum Albumin (BSA)
-
Centrifuge
Procedure:
-
Collect rabbit whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add PGE1 (to a final concentration of 0.1 µM) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.
-
Repeat the washing step (centrifugation and resuspension) twice.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer containing BSA (e.g., 0.35%).
-
Count the platelets and adjust the concentration as required for the specific assay.
Protocol 2: Platelet Aggregation and ATP Release Assay
Objective: To measure the effect of this compound on platelet aggregation and the simultaneous release of ATP.
Materials:
-
Washed rabbit platelet suspension
-
This compound stock solution (in DMSO)
-
PDBu (positive control)
-
Vehicle control (DMSO)
-
Lumi-aggregometer
-
Luciferin-luciferase reagent
-
ATP standard
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Add the luciferin-luciferase reagent to the cuvette.
-
Add the desired concentration of this compound, PDBu, or vehicle control to the cuvette.
-
Simultaneously record the change in light transmission (for aggregation) and luminescence (for ATP release) over time.
-
Quantify the extent of aggregation as the maximum change in light transmission.
-
Quantify ATP release by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
Protocol 3: In Vitro Protein Kinase C Activity Assay
Objective: To directly measure the activation of PKC by this compound in a cell-free system.
Materials:
-
Partially purified PKC from rabbit platelet cytosol
-
This compound
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-32P]ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC enzyme, substrate peptide, and co-factors (PS and DAG).
-
Add this compound or a control substance to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Calculate the PKC activity based on the amount of incorporated 32P.
Protocol 4: Induction of Megakaryocytic Differentiation in K562 Cells
Objective: To assess the ability of this compound to induce megakaryocytic differentiation in a human chronic myeloid leukemia cell line.
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Wright-Giemsa stain
-
Fluorescently labeled antibodies against CD41 and CD61
-
Flow cytometer
Procedure:
-
Culture K562 cells in complete medium to the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Morphological Analysis:
-
Harvest a portion of the cells and prepare cytospin slides.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cells under a microscope for morphological changes indicative of megakaryocytic differentiation, such as increased cell size and multinucleation.
-
-
Flow Cytometry for Surface Markers:
-
Harvest another portion of the cells and wash them with PBS.
-
Incubate the cells with fluorescently labeled antibodies against the megakaryocytic markers CD41 and CD61.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these markers.
-
Applications and Future Directions
This compound's role as a PKC activator opens up numerous avenues for research. In addition to the applications described, it can be utilized to:
-
Investigate the role of specific PKC isozymes in different cellular processes.
-
Explore the potential of PKC activation as a therapeutic strategy in certain cancers by inducing differentiation.
-
Study the signaling pathways involved in viral replication and the potential for PKC activators as antiviral agents.
The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers looking to incorporate this compound into their experimental designs. Its unique properties make it a powerful tool for advancing our understanding of Protein Kinase C signaling in health and disease.
References
Application Notes and Protocols: Preparation and Application of Daphnoretin-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daphnoretin, a natural dicoumarin derivative, has demonstrated significant anti-tumor activities, including the induction of apoptosis and inhibition of tumor growth in various cancers such as hepatocellular carcinoma, glioblastoma, and colon cancer.[1][2][3][4] However, its clinical application is limited by poor water solubility and rapid clearance from the bloodstream.[1][2] To overcome these limitations, nano-formulations have been developed to enhance its delivery, bioavailability, and therapeutic efficacy.[1][2] This document provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, specifically focusing on a double-targeted nano-preparation, and outlines its application in cancer therapy.
Data Presentation
Table 1: Physicochemical Properties of Optimized this compound-Loaded Nanoparticles
| Parameter | Value | Reference |
| Formulation | GPP/PP-DAP | [1][2] |
| Polymer | Glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) / Polyethylene glycol-block-poly(D,L-lactic acid) | [1][2] |
| Preparation Method | Thin-film hydration | [1][2][5] |
| Particle Size (nm) | Optimized via response surface methodology | [1][5] |
| Polydispersity Index (PDI) | Optimized for uniformity | [1] |
| Zeta Potential (mV) | Optimized for stability | [1] |
| Encapsulation Efficiency (%) | Optimized via response surface methodology | [1][5] |
| Drug Loading (%) | Optimized via response surface methodology | [1][5] |
Table 2: In Vitro and In Vivo Efficacy of this compound and Nano-formulations
| Assay | Free this compound | GPP/PP-DAP Nanoparticles | Reference |
| In Vitro Cytotoxicity (IC50) | Higher IC50 | Lower IC50 | [1][2][5] |
| Cellular Uptake | Lower | Higher endocytosis by HepG2 cells | [1][2][5] |
| In Vivo Tumor Inhibition | Less effective | Excellent tumor inhibition | [1][2] |
| Liver Targeting | Low | Enhanced targeting to the liver with orthotopic tumors | [1][2][5] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles (GPP/PP-DAP) by Thin-Film Hydration
This protocol is based on the method described for preparing glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid)-Daphnoretin (GPP/PP-DAP) nanomicelles.[1][2][5]
Materials:
-
PEG3400-PLA2000 (Polyethylene glycol-block-poly(D,L-lactic acid))[1]
-
GA-PEG-PLA (Glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid))
-
Organic solvent (e.g., a mixture of chloroform and methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve a specific amount of this compound, PEG-PLA, and GA-PEG-PLA in the organic solvent in a round-bottom flask. The ratios of these components should be optimized to achieve desired drug loading and encapsulation efficiency.[1]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 37°C) to form a thin, uniform drug-polymer film on the inner wall of the flask.
-
Hydrate the thin film by adding a specific volume of pre-warmed PBS (pH 7.4).
-
Agitate the mixture in a water bath sonicator until the film is completely dissolved and a homogenous nanoparticle suspension is formed.
-
To remove any non-encapsulated this compound or larger aggregates, filter the nanoparticle suspension through a 0.22 µm syringe filter.
-
Store the resulting GPP/PP-DAP nanoparticle solution at 4°C for further characterization and use.[1]
Characterization of Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
b) Encapsulation Efficiency (EE) and Drug Loading (DL): This protocol outlines an indirect method for determining EE and a direct method for DL.[6]
Materials:
-
This compound-loaded nanoparticle suspension
-
Ultracentrifuge
-
High-performance liquid chromatography (HPLC) system
-
Suitable solvent to dissolve nanoparticles (e.g., methanol)
Procedure for Encapsulation Efficiency (Indirect Method):
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to separate the nanoparticles from the supernatant.[6]
-
Carefully collect the supernatant which contains the free, unencapsulated this compound.
-
Analyze the concentration of free this compound in the supernatant using a validated HPLC method.[6]
-
Calculate the Encapsulation Efficiency (%) using the following formula:[7] EE (%) = [(Total amount of this compound added - Amount of free this compound) / Total amount of this compound added] x 100
Procedure for Drug Loading (Direct Method):
-
Centrifuge a known volume of the nanoparticle suspension and discard the supernatant.
-
Wash the nanoparticle pellet multiple times with deionized water to remove any surface-adhered drug, with centrifugation after each wash.[6]
-
Lyophilize the final nanoparticle pellet to obtain a dry powder.
-
Weigh the lyophilized nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to release the encapsulated this compound.
-
Determine the concentration of this compound in the solution using HPLC.
-
Calculate the Drug Loading (%) using the following formula:[8] DL (%) = (Weight of encapsulated this compound / Total weight of nanoparticles) x 100
In Vitro Drug Release Study
This protocol uses the dialysis method to evaluate the in vitro release kinetics of this compound from the nanoparticles.[1]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis bag (e.g., MWCO 8-14 kDa)[1]
-
Release media:
-
Shaking incubator
Procedure:
-
Transfer a known volume (e.g., 5 ml) of the this compound-loaded nanoparticle suspension into a dialysis bag.[1]
-
Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 20 ml) of the release medium.[1]
-
Place the setup in a shaking incubator at 37°C.[1]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation and evaluation of this compound-loaded nanoparticles.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via inhibition of the PI3K/AKT pathway.
Conclusion
The use of nanoparticle-based drug delivery systems for this compound presents a promising strategy to enhance its therapeutic potential in cancer treatment.[1][2] The protocols and data presented here provide a framework for the preparation, characterization, and evaluation of this compound-loaded nanoparticles. The targeted delivery and controlled release offered by these nano-formulations can lead to improved efficacy and reduced side effects, paving the way for further preclinical and clinical investigations.
References
- 1. A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 7. 給藥常見問題 [sigmaaldrich.com]
- 8. scientificarchives.com [scientificarchives.com]
Troubleshooting & Optimization
Improving Daphnoretin solubility for in vitro studies
Welcome to the technical support center for daphnoretin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most effective and commonly used solvent for this compound is Dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is also soluble in dimethylformamide (DMF) at similar concentrations.[1][2] For a stock solution, dissolving this compound in DMSO is the standard recommended procedure.[1][3][5]
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound is a crystalline solid that exhibits good solubility in polar aprotic solvents.[1][2] It is also reported to be freely soluble in methanol and ethanol, though quantitative data for these is less consistent.[4] It is only slightly soluble in ethanol and aqueous buffers like PBS, particularly at a pH above 10.2.[1][2]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[1] Here are several troubleshooting steps:
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture medium should be insignificant, as organic solvents can have physiological effects.[1] Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
-
Warm the Solution: Gently warming the final solution to 37°C may help redissolve the precipitate.[6][7]
-
Use Ultrasonication: Sonication can be used to aid in the dissolution of the compound after it has been diluted.[6][8]
-
Prepare Freshly: It is highly recommended to prepare the final working solution fresh before each experiment and not to store aqueous solutions for more than a day.[1][6]
-
Lower the Final Concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the stability and integrity of this compound, proper storage is critical.
-
Stock Solution Storage: Once prepared in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Always protect the solutions from light.[6]
-
Solid Compound Storage: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1]
Q5: Are there alternative methods to improve the aqueous solubility of this compound for specific assays?
A5: Yes, several formulation strategies can enhance the solubility of poorly water-soluble drugs for in vitro and in vivo studies.[9][10][11][12] For this compound, a common approach involves using co-solvents. A suggested formulation for a suspended solution includes a combination of DMSO, PEG300, Tween-80, and saline.[6][8] While primarily for in vivo use, the principles of using co-solvents and surfactants can be adapted for specific in vitro assays where the vehicle components do not interfere with the experimental outcome.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ~25 mg/mL | Ultrasonic assistance may be needed. | [1][2][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] | |
| Ethanol | Partially Soluble | Described as "slightly soluble" or "partially soluble". | [1][2] |
| PBS (pH > 10.2) | Partially Soluble | Solubility is pH-dependent; degrades in alkaline environments. | [1][2][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of solid this compound (purity ≥98%) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 25 mg/mL or a specific molarity like 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath to facilitate dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): If required for your specific cell culture application, sterile-filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.[6]
Protocol 2: Preparation and Troubleshooting of Working Solutions in Cell Culture Media
This protocol provides a workflow for diluting the DMSO stock solution and addressing precipitation issues.
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains below the toxicity threshold for your cells (typically ≤0.5%).
-
Dilution Technique: Add the required volume of the this compound stock solution directly to the pre-warmed medium. Immediately mix thoroughly by gentle vortexing or by pipetting up and down. Do not add the aqueous medium to the concentrated DMSO stock, as this often causes the compound to crash out of solution.
-
Visual Inspection: Check the solution for any signs of precipitation or cloudiness.
-
Troubleshooting:
-
If a precipitate forms, place the tube in a 37°C water bath for 5-10 minutes and mix again.[7]
-
If precipitation persists, consider using a brief sonication step.[6]
-
If the compound still does not dissolve, the concentration likely exceeds its solubility limit. The experiment should be repeated with a lower final concentration of this compound.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your medium to account for any solvent effects.
Visual Guides: Workflows and Signaling Pathways
The following diagrams illustrate key experimental processes and biological pathways related to this compound.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Bicoumarin Compound this compound Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. Stability of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Daphnoretin Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing daphnoretin in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the effective design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo cancer model?
A good starting point for efficacy studies is between 20 mg/kg and 40 mg/kg, administered intraperitoneally (i.p.). An optimal antitumor dose of 40 mg/kg has been identified in murine models for melanoma, breast adenocarcinoma, fibrosarcoma, and colon carcinoma[1]. In glioblastoma xenograft models, both 20 mg/kg and 40 mg/kg doses have been shown to significantly reduce tumor volume and weight without notable toxicity[2].
Q2: What is the maximum tolerated dose (MTD) of this compound administered orally?
In acute toxicity studies in mice, the maximum dosage for oral toxicity was determined to be greater than 100 mg/kg body weight. Animals receiving this dose via lavage showed no signs of poisoning over a 14-day observation period[3].
Q3: How should I prepare this compound for in vivo administration?
This compound has low solubility in water. A common method for preparing this compound for intraperitoneal (i.p.) injection involves first dissolving it in dimethyl sulfoxide (DMSO) and then diluting it with distilled water or a saline solution. One study successfully used a final concentration of 4% DMSO in distilled water for its experiments[1]. For oral administration, this compound can be suspended in a suitable vehicle.
Q4: What are the common routes of administration for this compound in animal studies?
The most frequently reported routes of administration are intraperitoneal (i.p.) injection and oral gavage[1][3][4][5]. The choice of administration route may depend on the experimental design and the target organ or disease model. Pharmacokinetic studies in rats show that this compound is well-absorbed after oral administration and distributes widely in tissues, with the highest concentrations found in the lung[6].
Q5: Are there any known toxic effects of this compound at therapeutic doses?
This compound is generally considered safe within the tested therapeutic ranges. Studies have shown no genotoxic or mutagenic effects[3]. In a 7-day study where mice were given 1.5 mg/kg of this compound daily, no adverse effects were observed on serum markers or on the histology of the liver, kidney, and small intestine[7]. However, it is always crucial to conduct preliminary toxicity studies within your specific animal model and experimental conditions.
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect.
-
Dosage and Regimen: The effective dose of this compound can be highly dependent on the animal model and the disease being studied. For anti-inflammatory effects, doses as low as 2.5-10 mg/kg have been shown to be effective[5]. For anticancer and neuroprotective effects, higher doses of 20-100 mg/kg are often required[1][2][8]. Consider performing a dose-response study to determine the optimal dose for your model.
-
Administration Route: The bioavailability of this compound can vary with the route of administration. If you are using oral gavage and not seeing an effect, consider switching to intraperitoneal injection to ensure more direct systemic exposure.
-
Compound Stability: this compound is stable in acidic environments but degrades in alkaline conditions. It is also unstable in plasma and liver homogenates, which could impact its absorption and half-life[9]. Ensure your formulation and administration protocol account for these stability factors.
Issue: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).
-
Dose Reduction: If toxicity is observed, the first step is to reduce the dosage. Even though the MTD is reported to be high, individual animal models may exhibit different sensitivities.
-
Vehicle Toxicity: The vehicle used to dissolve this compound, such as DMSO, can cause toxicity at high concentrations. Ensure the final concentration of the vehicle is within a safe range for your animal model. A final DMSO concentration of 4% (v/v) has been used safely in mice[1].
-
Frequency of Administration: Consider reducing the frequency of administration (e.g., from daily to every other day) to allow the animals to recover between doses.
Data Summary Tables
Table 1: Summary of In Vivo Efficacy Studies for this compound
| Therapeutic Area | Animal Model | Dosage Range | Administration Route | Key Findings |
| Anticancer | Murine models (B16 melanoma, MXT breast adenocarcinoma, S180 fibrosarcoma, C26 colon carcinoma) | 10, 20, 40 mg/kg | i.p. | 40 mg/kg was the optimal dose, with tumor inhibition ranging from 20% to 48%[1]. |
| Anticancer | Glioblastoma mouse xenograft | 20, 40 mg/kg | Not specified | Both doses significantly reduced tumor size, volume, and weight[2]. |
| Anticancer | Rat model of mammary carcinogenesis | 20, 40, 80 mg/kg | Not specified | Dose-dependently corrected inflammatory changes and hindered NF-κB expression[10][11]. |
| Anti-inflammatory | Mouse model of endotoxin-induced lung injury | 5, 10 mg/kg | Not specified | Provided protection from acute lung injury[10][12]. |
| Anti-inflammatory | Mouse model of cisplatin-induced nephrotoxicity | 2.5, 5, 10 mg/kg | i.p. | Upregulated Nrf2/HO-1 and reduced pro-inflammatory cytokines[5]. |
| Neuroprotection | Mouse model of cerebral ischemia | 40 mg/kg | i.p. | Reduced brain water content, increased neuron survival, and improved spatial memory[4]. |
| Neuroprotection | Mouse model of cerebral ischemia-reperfusion | 100 mg/kg | Not specified | Significantly reduced infarct volume[8]. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Tmax (Time to max concentration) | 2.92 h | Following intragastric administration of an extract containing 3.24 mg/kg this compound[13]. |
| Cmax (Max concentration) | 178.00 µg/L | Following intragastric administration of an extract containing 3.24 mg/kg this compound[13]. |
| T1/2 (Half-life) | 3.50 h | Following intragastric administration of an extract containing 3.24 mg/kg this compound[13]. |
| Tissue Distribution | Highest concentration in lung tissue | Following oral administration[6]. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol is adapted from a study on various murine tumor models[1].
-
Animal Model: Use appropriate mouse strains for the tumor cell line being investigated (e.g., C57BL/6 for B16 melanoma).
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors are palpable, randomize animals into control and treatment groups.
-
Vehicle Control Group: Receives the vehicle solution (e.g., 4% DMSO in distilled water).
-
This compound Groups: Receive this compound at different doses (e.g., 10, 20, 40 mg/kg).
-
-
This compound Preparation: Dissolve this compound in DMSO, then dilute with distilled water to the final concentration. Prepare fresh dilutions daily before administration[1].
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 14 days)[1].
-
Monitoring:
-
Measure tumor volume with a microcaliper every 2-3 days.
-
Monitor animal body weight and general health daily.
-
-
Endpoint: At the end of the treatment period, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
Visualizations
Caption: Workflow for in vivo dose optimization.
Caption: this compound inhibits the PI3K/AKT pathway.
Caption: Dosage, efficacy, and toxicity relationship.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. jcancer.org [jcancer.org]
- 3. phcog.com [phcog.com]
- 4. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Simultaneous determination of daphnetin, this compound, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Daphnoretin Extraction and Purification Technical Support Center
Welcome to the technical support center for daphnoretin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to this compound extraction yield and purity in a question-and-answer format.
FAQ 1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low extraction yield is a common issue that can be attributed to several factors. Here are the key areas to investigate:
-
Solvent Selection and Polarity: The choice of solvent is critical for efficient extraction. This compound is a coumarin, and its solubility is dependent on the solvent's polarity. Ethanol, particularly in aqueous solutions, has been shown to be effective. If your yield is low, consider optimizing the ethanol concentration. Studies have shown optimal concentrations in the range of 67-80%.[1][2] Using a solvent that is too polar or non-polar will result in poor extraction.
-
Extraction Method: The extraction technique significantly impacts yield. While traditional methods like maceration can be used, more advanced techniques often provide better results.
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.
-
Soxhlet Extraction: This continuous extraction method can be very efficient but uses heat, which may degrade thermolabile compounds.[3]
-
Reflux Extraction: This method involves boiling the solvent with the plant material, which can increase extraction efficiency but also carries the risk of thermal degradation.
-
-
Extraction Time and Temperature: Insufficient extraction time will lead to incomplete extraction. Conversely, excessively long extraction times, especially at elevated temperatures, can lead to the degradation of this compound. An optimal extraction time of around 50-150 minutes at a temperature of approximately 60°C has been reported in some studies.[1]
-
Liquid-to-Solid Ratio: A low solvent volume relative to the plant material can result in a saturated solution, preventing further extraction. Increasing the liquid-to-solid ratio can improve the extraction efficiency. Ratios around 10:1 to 23:1 have been used effectively.[1]
-
Plant Material Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can significantly improve extraction efficiency. A particle size of 1-2 mm has been found to be optimal in some preparations.[2][4]
Troubleshooting Steps for Low Yield:
-
Verify Solvent: Ensure you are using an appropriate solvent and concentration (e.g., 70-80% ethanol).
-
Optimize Extraction Parameters: Systematically adjust the extraction time, temperature, and liquid-to-solid ratio based on the suggested optimal conditions in the table below.
-
Evaluate Extraction Method: If using a passive method like maceration, consider switching to an active method like UAE.
-
Check Particle Size: Ensure your plant material is adequately ground.
FAQ 2: I've successfully extracted this compound, but the purity is low. What are the best purification strategies?
Answer: Low purity is often due to the co-extraction of other plant secondary metabolites. Effective purification is essential to isolate this compound.
-
Column Chromatography: This is the most common and effective method for purifying this compound.[5]
-
Stationary Phase: Silica gel is a widely used adsorbent for separating compounds of varying polarities.
-
Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent and gradually increasing the polarity is typically used. A common solvent system is a mixture of petroleum ether and ethyl acetate.[6] The choice of solvents and their ratios is critical for good separation.
-
-
Recrystallization: This is a final purification step to obtain high-purity crystalline this compound. The crude or partially purified this compound is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Macroporous Resin Chromatography: This technique can be used for initial cleanup and separation of this compound from the crude extract before final purification by column chromatography.[7][8]
Troubleshooting Steps for Low Purity:
-
Optimize Column Chromatography:
-
Ensure the column is packed properly to avoid channeling.
-
Experiment with different solvent gradients to achieve better separation of this compound from impurities.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify and combine the fractions containing pure this compound.
-
-
Perform Recrystallization: If purity is still an issue after column chromatography, a final recrystallization step can significantly improve it.
-
Consider a Pre-purification Step: For very crude extracts, using macroporous resin can help remove a significant amount of impurities before proceeding to silica gel chromatography.
FAQ 3: My this compound seems to be degrading during the extraction/purification process. How can I prevent this?
Answer: this compound stability is a critical factor, and degradation can lead to both low yield and low purity.
-
pH Sensitivity: this compound is known to degrade rapidly in alkaline conditions. It is more stable in acidic environments.[9] Ensure that the pH of your extraction and purification solutions is neutral or slightly acidic.
-
Thermal Lability: Although moderately stable at elevated temperatures for short periods, prolonged exposure to high heat during methods like Soxhlet or reflux extraction can cause degradation.[3] If you suspect thermal degradation, consider using non-thermal extraction methods like ultrasonic-assisted extraction or performing extractions at lower temperatures for a longer duration.
-
Light Sensitivity: Like many phenolic compounds, this compound may be sensitive to light. It is good practice to protect your extracts and purified samples from direct light by using amber glassware or covering your containers with aluminum foil.
Troubleshooting Steps for Degradation:
-
Monitor pH: Check the pH of your solvents and buffers. Avoid basic conditions.
-
Control Temperature: Use the lowest effective temperature for your chosen extraction method.
-
Minimize Light Exposure: Protect your samples from light throughout the process.
Data Presentation: Optimized Extraction Parameters
The following table summarizes optimized conditions for this compound extraction from Wikstroemia indica as reported in the literature. These values can serve as a starting point for your own experimental optimization.
| Parameter | Optimal Range/Value | Source |
| Solvent | Ethanol | [1][2][4][7][8] |
| Ethanol Concentration | 67.44% - 80% | [1][2][4] |
| Extraction Time | 26 - 150 minutes | [1][2][4] |
| Temperature | ~60°C | [1] |
| Liquid-to-Solid Ratio | 10:1 - 23.49:1 (mL/g) | [1][2][4] |
| Material Particle Size | 1-2 mm | [2][4] |
Experimental Protocols
1. Ultrasonic-Assisted Extraction (UAE) of this compound
-
Objective: To extract this compound from plant material using ultrasonication.
-
Materials:
-
Dried and powdered plant material (e.g., Wikstroemia indica bark), ground to 1-2 mm.
-
80% Ethanol in water.
-
Ultrasonic bath or probe sonicator.
-
Filter paper and funnel or vacuum filtration apparatus.
-
Rotary evaporator.
-
-
Methodology:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 120 mL of 80% ethanol (for a 12:1 liquid-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 26 minutes at a controlled temperature (e.g., room temperature or slightly elevated).
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh 80% ethanol and combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
2. Purification of this compound by Silica Gel Column Chromatography
-
Objective: To purify this compound from a crude extract.
-
Materials:
-
Crude this compound extract.
-
Silica gel (for column chromatography).
-
Petroleum ether.
-
Ethyl acetate.
-
Glass chromatography column.
-
Collection tubes.
-
TLC plates and developing chamber.
-
-
Methodology:
-
Prepare the Column: Prepare a slurry of silica gel in petroleum ether and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Load the Sample: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., petroleum ether:ethyl acetate). Visualize the spots under UV light.
-
Combine and Concentrate: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to yield the purified compound. A purity of up to 99.75% has been reported using this method.[7][8]
-
Visualizations
This compound Extraction and Purification Workflow
A generalized workflow for the extraction and purification of this compound.
Simplified PI3K/AKT Signaling Pathway Inhibition by this compound
This compound has been shown to exert anti-tumor effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[10]
This compound's inhibitory effect on the PI3K/AKT signaling pathway, leading to reduced cell proliferation and induced apoptosis.
This compound's Modulation of NF-κB and Nrf2 Pathways
This compound also exhibits anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[11][12]
Dual action of this compound: inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. OPTIMIZATION OF this compound EXTRACTION FROM WIKSTROEMIA INDICA (L.) C.A.MEY TWIGS AND LEAVES USING RESPONSE SURFACE METHODOLOGY | Tạp chí Dược liệu [tapchiduoclieu.vn]
- 5. rroij.com [rroij.com]
- 6. CN102311415A - Method for extracting this compound from wikstroemia indica - Google Patents [patents.google.com]
- 7. Purification Process and Biological Activity of this compound - ProQuest [proquest.com]
- 8. vb.vda.lt [vb.vda.lt]
- 9. Stability of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Daphnoretin Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for researchers using daphnoretin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your experiments while minimizing and accounting for the known off-target effects of this multi-target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound is a pleiotropic compound known to interact with multiple signaling pathways. Its primary reported activities include:
-
Protein Kinase C (PKC) activation: this compound is a known activator of PKC.[1]
-
Inhibition of various kinases: It has been shown to inhibit several protein kinases, including Epidermal Growth Factor Receptor (EGFR), cAMP-dependent protein kinase (PKA), and Protein Kinase C (PKC) at certain concentrations.[1]
-
Modulation of the PI3K/Akt signaling pathway: this compound can inhibit the phosphorylation of PI3K and Akt.[2][3]
-
Inhibition of the NF-κB signaling pathway: It can suppress the activation of NF-κB.[2][4]
Q2: How can I be sure that the observed effect in my experiment is due to this compound's action on my pathway of interest and not an off-target effect?
A2: Due to this compound's polypharmacology, it is crucial to perform validation experiments. Here are some strategies:
-
Use of specific inhibitors and activators: Co-treatment of your cells with this compound and a specific inhibitor or activator of a potential off-target pathway can help dissect the mechanism. For example, if you are studying this compound's effect on the PI3K/Akt pathway, you can perform a "rescue" experiment by co-treating with a known Akt activator like SC79.[2] If the activator reverses the effects of this compound, it provides strong evidence that the observed phenotype is mediated through the PI3K/Akt pathway.
-
Genetic approaches: Using cell lines with genetic knockout or knockdown (e.g., using siRNA) of the putative on-target or off-target proteins can provide definitive evidence. If this compound's effect is diminished in a knockout cell line, it confirms the involvement of that protein.
-
Dose-response curves: Establishing a clear dose-response relationship for your observed effect can help distinguish between high-affinity on-target effects and lower-affinity off-target effects, which may only appear at higher concentrations.
-
Use of chemical probes: Employing structurally related but inactive analogs of this compound as negative controls can help confirm that the observed activity is specific to this compound's chemical structure.
Q3: What are the recommended working concentrations for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, based on published studies, here are some general ranges:
-
For inhibition of cancer cell proliferation: IC50 values can range from the low micromolar to double-digit micromolar concentrations depending on the cell line.
-
For studying signaling pathways: Concentrations in the range of 1-50 µM are commonly used.
It is crucial to assess cell viability at your chosen concentration to ensure that the observed effects are not due to general cytotoxicity.
Troubleshooting Guides
Issue 1: Ambiguous results due to crosstalk between PKC activation and NF-κB inhibition.
Scenario: You are investigating the anti-inflammatory effects of this compound, hypothesizing that it acts through NF-κB inhibition. However, you are concerned that its known PKC-activating properties might be confounding your results, as PKC can also modulate inflammatory signaling.
Troubleshooting Workflow:
Caption: Workflow to dissect PKC and NF-κB effects.
Detailed Steps:
-
Select a specific PKC inhibitor: Choose a well-characterized PKC inhibitor with a known mechanism of action.
-
Determine the optimal concentration of the PKC inhibitor: Perform a dose-response experiment with the PKC inhibitor alone to find a concentration that effectively inhibits PKC without causing significant cytotoxicity in your cell line.
-
Co-treatment experiment: Treat your cells with:
-
Vehicle control
-
This compound alone
-
PKC inhibitor alone
-
This compound + PKC inhibitor
-
-
Analyze NF-κB activity: Measure NF-κB activation using a suitable method, such as a luciferase reporter assay or Western blot for phosphorylated NF-κB subunits.
-
Interpret the results:
-
If the PKC inhibitor reverses or significantly alters the effect of this compound on NF-κB, it suggests that PKC activation is a significant contributor to the observed outcome.
-
If the PKC inhibitor has no effect on this compound's activity on NF-κB, it suggests that this compound's effect on NF-κB is independent of its PKC-activating properties in your experimental system.
-
Issue 2: Confirming that the observed phenotype is mediated by the PI3K/Akt pathway.
Scenario: You observe that this compound induces apoptosis in your cancer cell line and hypothesize that this is due to its inhibition of the PI3K/Akt survival pathway. You want to confirm this mechanism and rule out other off-target effects.
Troubleshooting Workflow:
Caption: Workflow for PI3K/Akt pathway validation.
Detailed Steps:
-
Select an appropriate Akt activator: SC79 is a commonly used small molecule activator of Akt.[2]
-
Optimize treatment conditions: Determine the optimal concentration and pre-treatment time for the Akt activator to effectively activate Akt in your cells.
-
Rescue experiment: Treat your cells with:
-
Vehicle control
-
This compound alone
-
Akt activator alone
-
Pre-treat with Akt activator, then add this compound
-
-
Measure apoptosis: Quantify apoptosis using a method such as Annexin V/PI staining and flow cytometry or a caspase activity assay.
-
Interpret the results:
-
If the Akt activator significantly reduces this compound-induced apoptosis, it strongly supports your hypothesis.
-
If the Akt activator does not rescue the cells from this compound-induced apoptosis, it suggests that other mechanisms are at play.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound on Various Kinases
| Kinase Target | IC50 (µM) | Assay Conditions |
| EGF Receptor | 7.67 | In vitro kinase assay |
| PKA | 9.33 | In vitro kinase assay |
| PKC | 25.01 | In vitro kinase assay |
Data extracted from a study by Heo et al. (1999).[1]
Table 2: Biological Activity and IC50 Values of this compound in Different Contexts
| Biological Activity | Cell Line/System | IC50/EC50 (µM) |
| Platelet Aggregation (EC50) | Washed rabbit platelets | 17.2 |
| Inhibition of [3H]PDBu binding to PKC | Washed rabbit platelets | 45.2 |
| Activation of cytosolic PKC (EC50) | Platelet cytosol | 12.4 |
| Cytotoxicity | K562 (leukemia) | Dose-dependent decrease in viability with 0.25 and 1.00 µM |
| Cytotoxicity | HEL (leukemia) | Dose-dependent decrease in viability with 0.25 and 1.00 µM |
Data compiled from studies by Ko et al. (1993) and a 2022 study on leukemia cells.[1][5]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt and p-PI3K
This protocol is adapted from a study on this compound's effect on glioblastoma cells.[2]
-
Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, and total PI3K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This is a general protocol that can be adapted for use with this compound.
-
Cell Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with this compound at various concentrations.
-
Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the Renilla luciferase activity in the same wells.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the data as fold change relative to the vehicle control.
-
Protocol 3: In Vitro PKC Activity Assay
This is a general protocol for a non-radioactive, fluorescence polarization-based PKC activity assay.
-
Prepare Reagents:
-
Prepare the PKC reaction buffer, ATP solution, and a fluorescently labeled PKC substrate.
-
Prepare a quench/detection mixture containing a phosphospecific antibody and EDTA.
-
-
Kinase Reaction:
-
In a microplate, add the PKC enzyme, this compound at various concentrations (or a known PKC activator/inhibitor as a control), and the fluorescent substrate in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Quench and Detection:
-
Stop the kinase reaction by adding the quench/detection mixture.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
-
Measure Fluorescence Polarization:
-
Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates a higher amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of PKC activity relative to the positive control.
-
Generate a dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors) of this compound.
-
Signaling Pathway Diagrams
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: Activation of Protein Kinase C by this compound.
References
- 1. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Technical Support Center: Enhancing the Bioavailability of Daphnoretin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the bioavailability of daphnoretin in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a dicoumarin derivative, exhibits poor oral bioavailability primarily due to its low water solubility and rapid metabolism.[1][2] One study in rats reported an oral bioavailability of approximately 0.15% after administering a 500 mg/kg dose.[3] The compound's hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1] Furthermore, like many flavonoids, it is subject to significant first-pass metabolism in the liver and intestines, where it is converted into metabolites that are more easily excreted.[1][4]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: The most effective strategies focus on improving this compound's solubility and protecting it from premature metabolism. Nano-based drug delivery systems are at the forefront of this research.[5][6] These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the aqueous environment of the gut.[7][8] This increases the surface area for absorption and can bypass first-pass metabolism through lymphatic uptake.[9]
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymer nanoparticles can enhance its stability, solubility, and permeability across the intestinal barrier.[5][10] These nanoparticles can also be surface-modified with ligands for targeted delivery.[5]
Q3: How exactly do Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) enhance this compound's bioavailability?
A3: SNEDDS improve the bioavailability of hydrophobic drugs like this compound through several mechanisms.[11][12] Firstly, the drug is pre-dissolved in the lipidic formulation, overcoming the dissolution rate-limiting step for absorption.[11] Upon gentle agitation in the gastrointestinal tract, the mixture forms fine oil-in-water nanoemulsions (droplet size < 200 nm), which provides a large surface area for drug release and absorption.[8][9] Additionally, the components of SNEDDS, such as certain surfactants and lipids, can inhibit the activity of efflux transporters like P-glycoprotein and metabolic enzymes (e.g., Cytochrome P450s) in the gut wall, thereby reducing first-pass metabolism.[11]
Troubleshooting Guide
Issue 1: High variability in this compound plasma concentrations across different animals in the same treatment group.
-
Possible Cause 1: Inconsistent Formulation Administration: The gavage technique may vary, leading to inconsistent delivery to the stomach.
-
Solution: Ensure all technicians are trained on a standardized oral gavage protocol. Verify the placement of the gavage needle before each administration.
-
-
Possible Cause 2: Physiological Differences: Inter-animal differences in gastric emptying times, intestinal motility, and metabolic enzyme expression can lead to variability.[13]
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure animals are properly fasted before dosing to standardize gastric conditions.
-
-
Possible Cause 3: Formulation Instability: If using a nano-formulation, it might be unstable, leading to variable drug release.
-
Solution: Characterize the stability of your formulation under simulated gastric and intestinal conditions before in vivo studies. Check for signs of precipitation or phase separation.
-
Issue 2: The prepared this compound nanoformulation is physically unstable (e.g., shows precipitation or phase separation).
-
Possible Cause 1: Suboptimal Component Ratios: The ratio of oil, surfactant, and co-surfactant in a SNEDDS, or polymer to drug in nanoparticles, may not be optimal.
-
Solution: Construct a ternary phase diagram to identify the optimal ratios of components for a stable nanoemulsion. For nanoparticles, systematically vary the polymer-to-drug ratio to find the most stable formulation.
-
-
Possible Cause 2: Poor Drug Solubility in the Carrier: this compound may have limited solubility in the chosen oil phase or polymer.
-
Solution: Screen multiple oils or polymers to find one with the highest solubilizing capacity for this compound. A co-solvent might be necessary.
-
-
Possible Cause 3: Environmental Factors: Temperature and pH can affect the stability of nanoformulations.
-
Solution: Store the formulation under controlled conditions. Evaluate its stability at different temperatures and pH values that mimic physiological conditions.
-
Issue 3: Difficulty in detecting and quantifying this compound in plasma samples.
-
Possible Cause 1: Insufficient Assay Sensitivity: The concentration of this compound in plasma may be below the limit of quantification (LOQ) of your analytical method, especially given its low bioavailability.
-
Possible Cause 2: Inefficient Plasma Protein Precipitation: Incomplete removal of plasma proteins can interfere with chromatographic analysis.
-
Solution: Optimize the protein precipitation step. Acetonitrile is commonly used for deproteinizing plasma samples for this compound analysis.[3] Ensure thorough vortexing and centrifugation.
-
-
Possible Cause 3: Rapid Metabolism: this compound is metabolized quickly, so the parent compound may be present at very low levels.
-
Solution: Consider quantifying the major metabolites in addition to the parent drug to get a more complete picture of its absorption and disposition. Also, ensure blood samples are collected at early time points (e.g., starting at 5 minutes post-dose) to capture the peak concentration (Cmax).[3]
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for this compound and a structurally related flavonoid, phloretin, from studies in rats. This data illustrates the typically poor bioavailability of the raw compound and the significant improvements achievable with advanced formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation/Dose | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%) | Reference |
| This compound (500 mg/kg) | 170 | 0.083 (5 min) | N/A | ~0.15 | [3] |
| This compound from D. giraldii extract (3.24 mg/kg) | 178 | 2.92 | 905.89 | N/A | [14][15] |
N/A: Not Available
Table 2: Pharmacokinetic Parameters of Phloretin Formulations in Rats (Oral Administration, 400 mg/kg)
As a proxy to demonstrate the potential of formulation strategies for similar compounds.
| Formulation | Cmax (µg/L) | Tmax (h) | Relative Bioavailability (vs. unformulated Phloretin) | Reference |
| Unformulated Phloretin | 1,230 | 0.25 | 1.0 | [16] |
| LCT-Ph-SNE (Long-chain triglyceride SNEDDS) | 2,890 | 0.50 | 7.9-fold increase | [16] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles via Thin-Film Hydration
This protocol is adapted from a method used for preparing glycyrrhetinic acid-modified PEG-PLA nanoparticles for this compound delivery.[5][10]
Materials:
-
This compound (purity >98%)
-
PEG-PLA and/or GA-PEG-PLA (polymers)
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer(s) (e.g., a 1:10 drug-to-polymer ratio). Dissolve them completely in a minimal amount of chloroform in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask.
-
Hydration: Add a pre-warmed (e.g., 60°C) PBS solution (pH 7.4) to the flask. The volume will depend on the desired final concentration.
-
Nano-formation: Hydrate the film by rotating the flask in the water bath of the rotary evaporator (without vacuum) for 30-60 minutes. This will form a suspension of nanoparticle aggregates.
-
Sonication: To reduce the particle size and create a homogenous nano-suspension, sonicate the mixture. Use a probe sonicator on ice for 5-10 minutes (with pulses to prevent overheating) or a bath sonicator for 15-30 minutes.
-
Purification/Sterilization: To remove any un-encapsulated drug or large aggregates, centrifuge the suspension at low speed (e.g., 3000 rpm for 10 min) and collect the supernatant. For sterile preparations, filter the final nano-suspension through a 0.22 µm syringe filter.
-
Characterization: Characterize the resulting nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of this compound in Rat Plasma using HPLC-UV
This protocol is based on a validated method for this compound analysis in rat plasma.[3]
Materials & Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Rat plasma samples, Khellin (internal standard), Acetonitrile (HPLC grade)
-
Methanol (HPLC grade), Sodium Dihydrogen Phosphate (NaH2PO4), Phosphoric Acid (H3PO4)
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol and 10 mM NaH2PO4 buffer (55:45, v/v). Adjust the pH of the buffer to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS), khellin, in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 0.05 to 100 µg/mL).
-
Sample Processing: To 100 µL of plasma sample (or calibration standard), add 200 µL of acetonitrile containing the internal standard (e.g., 1 µg/mL khellin).
-
-
Protein Precipitation: Vortex the mixture vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 8000 x g) for 10 minutes.
-
Injection: Carefully collect the supernatant and inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound. Use the regression equation to determine the concentration of this compound in the unknown plasma samples.
Visualizations
The following diagrams illustrate key workflows and concepts in enhancing this compound's bioavailability.
References
- 1. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of this compound in plasma of freely moving rat by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A nano-preparation approach to enable the delivery of this compound to potentiate the therapeutical efficacy in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 7. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug delivery systems in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Simultaneous determination of daphnetin, this compound, daphneticin in rat plasma by LC-MS/MS and its application in pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced oral bioavailability and bioefficacy of phloretin using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Daphnoretin with High-Speed Counter-Current Chromatography (HSCCC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining high-speed counter-current chromatography (HSCCC) for the purification of Daphnoretin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the HSCCC separation of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak resolution or no separation of this compound?
Answer: Poor peak resolution is a common issue in HSCCC and can stem from several factors.[1][2][3] The primary aspect to investigate is the two-phase solvent system. An unsuitable partition coefficient (K) for this compound is a likely cause. For effective separation, the K value should ideally be between 0.5 and 1.0.[4][5] If the K value is too low, the compound will elute too quickly with the mobile phase, resulting in poor resolution. Conversely, a high K value will lead to long retention times and broad peaks.[6]
Additionally, insufficient retention of the stationary phase can lead to poor separation.[7] Other factors include incorrect flow rate, column overload, or temperature fluctuations.[1][2][3]
Solutions:
-
Optimize the Solvent System: Systematically adjust the ratios of the solvents in your two-phase system to achieve an optimal K value for this compound. The n-hexane-ethyl acetate-methanol-water system is a good starting point.[5][8]
-
Check Stationary Phase Retention: Ensure that the settling time of your solvent system is less than 20 seconds to achieve satisfactory stationary phase retention (ideally >50%).[4]
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.[3]
-
Reduce Sample Load: Overloading the column can lead to peak fronting and poor separation.[1] A general guideline is to inject a sample volume that is less than 5% of the total column capacity.[4]
-
Maintain Stable Temperature: Use a column oven to minimize temperature fluctuations that can affect the partition coefficient and solvent viscosity.[2][3]
Question: My chromatogram shows significant peak tailing for this compound. What could be the cause?
Answer: Peak tailing in HSCCC can be attributed to several factors, including issues with the sample, the column, or the mobile phase.[1] One common cause is the presence of active sites in the system if any solid support is inadvertently present, though HSCCC is a support-free technique. More likely causes include column collapse, blockages in the system, or improper pH of the mobile phase if the analyte has ionizable groups.[1] Sample degradation can also contribute to peak asymmetry. This compound is known to degrade in alkaline environments.[9]
Solutions:
-
Ensure Sample Stability: Prepare sample solutions in a slightly acidic environment to prevent degradation of this compound.[9]
-
Check for System Blockages: Backflushing the column or replacing filters can resolve blockages that cause peak tailing.[1]
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase or a mixture of both phases to ensure compatibility.
Question: I am experiencing a drifting baseline during my HSCCC run. What should I do?
Answer: Baseline drift in liquid chromatography can be caused by several factors, including temperature fluctuations, impure mobile phase, or issues with the detector.[1][2] In HSCCC, incomplete equilibration of the column with the stationary phase can also lead to a drifting baseline.
Solutions:
-
Thoroughly Equilibrate the Column: Ensure the column is fully equilibrated with the stationary phase before injecting the sample.
-
Use High-Purity Solvents: Impurities in the mobile phase can accumulate and cause the baseline to drift, especially during gradient elution.
-
Maintain Constant Temperature: Use a column oven and ensure the detector is at a stable temperature.[1][2]
-
Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise and drift.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal two-phase solvent system for this compound purification by HSCCC?
A1: A commonly successful two-phase solvent system for this compound purification is a mixture of n-hexane, ethyl acetate, methanol, and water. Optimized ratios are crucial for achieving good separation. Ratios such as n-hexane-ethyl acetate–methanol–water (4:6:4:6, v/v/v/v) and (10:13:13:10, v/v/v/v) have been reported to yield high-purity this compound.[5][8] The selection of the optimal ratio depends on the specific crude extract composition.
Q2: How do I prepare the sample for injection into the HSCCC system?
A2: The sample should be dissolved in a suitable solvent, ideally a mixture of the upper and lower phases of the selected solvent system (e.g., 1:1, v/v), to ensure compatibility and prevent precipitation in the column.[5][10] The sample solution should be filtered before injection to remove any particulate matter.
Q3: What is the significance of the partition coefficient (K) and how do I determine it?
A3: The partition coefficient (K) is the ratio of the concentration of the analyte in the stationary phase to its concentration in the mobile phase. It is a critical parameter for successful HSCCC separation.[5] To determine the K value, a small amount of the sample is added to a test tube containing equal volumes of the equilibrated upper and lower phases of the solvent system. The mixture is shaken vigorously and then allowed to separate. The concentration of the target compound in each phase is then determined, typically by HPLC, and the K value is calculated.
Q4: Can I use a gradient elution in HSCCC for this compound purification?
A4: Yes, gradient elution can be employed in HSCCC to improve the separation of complex mixtures.[11] For instance, a stepwise increase in the flow rate of the mobile phase can be used to effectively separate compounds with different K values in a single run.[8]
Q5: What is the stability of this compound under typical HSCCC conditions?
A5: this compound is stable in acidic environments but degrades rapidly in alkaline conditions.[9] Therefore, it is important to ensure that the pH of the solvent system is not alkaline. Most n-hexane-ethyl acetate-methanol-water systems are neutral to slightly acidic and are suitable for this compound purification.
Experimental Protocols
Protocol 1: HSCCC Purification of this compound from Edgeworthia chrysantha Lindl.
This protocol is adapted from a study that successfully isolated this compound using HSCCC.[5]
1. HSCCC Apparatus:
-
A high-speed counter-current chromatograph.
-
A constant-flow pump.
-
A UV detector.
-
A fraction collector.
2. Two-Phase Solvent System Preparation:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 4:6:4:6.
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Separate the upper and lower phases shortly before use.
3. Sample Preparation:
-
Dissolve the crude extract of Edgeworthia chrysantha Lindl. in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
4. HSCCC Operation:
-
Fill the entire column with the upper phase as the stationary phase.
-
Rotate the column at a speed of 800-900 rpm.
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the chromatogram peaks.
5. Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
Protocol 2: HSCCC Purification of this compound from Stellera chamaejasme L.
This protocol is based on a study that employed a stepwise flow rate for improved separation.[8][10]
1. HSCCC Apparatus:
-
Model TBE-300A high-speed counter-current chromatograph or similar.[10]
-
Constant-flow pump.
-
UV detector.
-
Workstation for data acquisition.
2. Two-Phase Solvent System Preparation:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 10:13:13:10.
-
Equilibrate and separate the two phases as described in Protocol 1.
3. Sample Preparation:
-
Dissolve the crude extract from Stellera chamaejasme L. in a 1:1 (v/v) mixture of the upper and lower phases.
4. HSCCC Operation:
-
Fill the column with the upper phase (stationary phase).
-
Set the rotation speed to 900 rpm.
-
Pump the lower phase (mobile phase) at an initial flow rate of 1.0 mL/min.
-
After a set time (e.g., 90 minutes), increase the flow rate of the mobile phase to 2.0 mL/min.
-
Monitor the effluent at 280 nm.
-
Collect fractions corresponding to the eluted peaks.
5. Analysis and Identification:
-
Analyze the purity of the isolated this compound using HPLC.
-
Confirm the structure using MS and NMR spectroscopy.[8]
Quantitative Data Summary
The following tables summarize quantitative data from successful this compound purification experiments using HSCCC.
Table 1: HSCCC Parameters for this compound Purification
| Parameter | Edgeworthia chrysantha Lindl. Extract[5] | Stellera chamaejasme L. Extract[8] |
| Solvent System (v/v/v/v) | n-hexane-ethyl acetate-methanol-water (4:6:4:6) | n-hexane-ethyl acetate-methanol-water (10:13:13:10) |
| Mobile Phase | Lower Phase | Lower Phase |
| Stationary Phase | Upper Phase | Upper Phase |
| Flow Rate (mL/min) | Not specified | 1.0, then increased to 2.0 after 90 min |
| Rotation Speed (rpm) | Not specified | 900 |
| Detection Wavelength (nm) | 254 | 280 |
| Sample Loading (mg) | 317 | 300 |
Table 2: Purification Results for this compound using HSCCC
| Parameter | Edgeworthia chrysantha Lindl. Extract[5] | Stellera chamaejasme L. Extract[8] |
| Yield of this compound (mg) | 41 | 69.2 |
| Purity of this compound (%) | >95 | 99.2 |
| Recovery (%) | Not specified | 90.8 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HSCCC purification of this compound.
Caption: HSCCC Experimental Workflow for this compound Purification.
Caption: Troubleshooting Logic for Poor Peak Resolution in HSCCC.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. tautobiotech.com [tautobiotech.com]
- 5. tautobiotech.com [tautobiotech.com]
- 6. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Orthogonal test design for optimization of supercritical fluid extraction of this compound, 7-methoxy-daphnoretin and 1,5-diphenyl-1-pentanone from Stellera chamaejasme L. and subsequent isolation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tautobiotech.com [tautobiotech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Daphnoretin-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to daphnoretin-induced cytotoxicity in normal cells during pre-clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Question 1: My viability assay shows high cytotoxicity in normal cell lines at concentrations effective against cancer cells. How can I troubleshoot this?
Answer:
Several factors could contribute to this observation. Here's a systematic approach to troubleshoot this issue:
-
Verify Cell Line Identity and Health:
-
Cell Line Authentication: Confirm the identity of your normal and cancer cell lines through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs.
-
Passage Number: Use normal cell lines at a low passage number. Primary cells and some normal cell lines have a limited lifespan and can become more sensitive to stress at higher passages.
-
-
Optimize Experimental Conditions:
-
Concentration Range: Ensure you are using a broad range of this compound concentrations to accurately determine the IC50 values for both normal and cancer cell lines. It is possible that the therapeutic window is narrower than anticipated.
-
Exposure Time: The duration of this compound exposure can significantly impact cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify an optimal time point where cancer cell death is maximized and normal cell toxicity is minimized.
-
Seeding Density: Optimize the initial cell seeding density. Over-confluent or very sparse cultures can respond differently to cytotoxic agents.
-
-
Review Assay Protocol:
-
Assay Principle: Be aware of the principle of your viability assay. For example, the MTT assay measures metabolic activity. If this compound affects mitochondrial function in normal cells without necessarily inducing cell death, it could lead to an underestimation of viability. Consider using a complementary assay that measures membrane integrity (e.g., LDH assay or Trypan Blue exclusion) to confirm the results.
-
Question 2: I am observing inconsistent results in my apoptosis assays with this compound-treated normal cells. What could be the cause?
Answer:
Inconsistent apoptosis results can be frustrating. Here are some potential causes and solutions:
-
Assay Timing: The timing of apoptosis detection is critical. Early apoptotic events (e.g., phosphatidylserine externalization detected by Annexin V) occur before late-stage events (e.g., DNA fragmentation detected by TUNEL assay). If you are looking at a late time point, you might miss the peak of apoptosis. Perform a time-course experiment to identify the optimal window for apoptosis detection in your specific cell line.
-
Reagent Quality and Handling:
-
Annexin V-FITC/PI Kits: Ensure your apoptosis detection kit reagents are not expired and have been stored correctly. Propidium Iodide (PI) is light-sensitive, so minimize its exposure to light.
-
Buffer Composition: Use the binding buffer provided with the kit, as it contains the necessary calcium concentration for Annexin V to bind to phosphatidylserine.
-
-
Cell Handling:
-
Gentle Handling: When harvesting cells for the assay, be gentle to avoid mechanical damage that can lead to false-positive results for necrosis (PI staining).
-
Control Cells: Always include unstained, single-stained (Annexin V-FITC only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to properly set up your flow cytometer and interpret your results.
-
Question 3: My Western blot results for PI3K/Akt pathway proteins in this compound-treated normal cells are not showing the expected changes. What should I check?
Answer:
If your Western blot results are not as expected, consider the following troubleshooting steps:
-
Antibody Specificity and Validation:
-
Primary Antibodies: Verify the specificity of your primary antibodies for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax). Use antibodies that have been validated for the species you are working with.
-
Secondary Antibodies: Ensure your secondary antibody is appropriate for the host species of your primary antibody and is not expired.
-
-
Sample Preparation and Loading:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Protein Quantification: Accurately quantify the total protein concentration in your lysates to ensure equal loading in each lane of the gel. Use a reliable method like the BCA assay.
-
Loading Controls: Always probe your membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
-
Experimental Timing: The phosphorylation of proteins in signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe changes in the phosphorylation of Akt after this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound has been shown to induce apoptosis in cancer cells through multiple pathways. A key mechanism involves the inhibition of the PI3K/Akt signaling pathway.[1][2] This leads to the modulation of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[2][3]
Q2: Is this compound selectively toxic to cancer cells over normal cells?
A2: Several studies suggest that this compound exhibits a degree of selective cytotoxicity towards cancer cells. For instance, this compound has been reported to be safe for normal cells like keratinocytes and melanocytes at concentrations up to 150 µM, while showing cytotoxicity to melanoma cells at concentrations as low as 60 µM.[4] Other studies have indicated that low concentrations of this compound (up to 100 µM) did not significantly affect the viability of normal liver cells, primary hepatocytes, normal intestinal epithelial cells, and gastric mucosal cells.[5] However, the therapeutic window can vary depending on the specific cell types being compared.
Q3: What are the known IC50 values of this compound in normal and cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values of this compound vary across different cell lines. The following table summarizes some of the reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| HOS | Human Osteosarcoma | 3.89 (72h) | [6] |
| U2-OS | Human Osteosarcoma | > 32 (72h) | [6] |
| MG-63 | Human Osteosarcoma | > 32 (72h) | [6] |
| A549 | Human Lung Carcinoma | ~15 (24h) | [7] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | [1] |
| A375 | Human Melanoma | 37.81 µg/mL (~107 µM) (24h) | [8] |
| B16 | Murine Melanoma | 53.46 µg/mL (~152 µM) (24h) | [8] |
| K562 | Human Chronic Myeloid Leukemia | Not specified | [9] |
| HEL | Human Erythroleukemia | Not specified | [9] |
| Normal Cell Lines | |||
| Normal Human Osteoblasts | Human Osteoblast | > 32 (72h) | [6] |
| Keratinocytes | Human Keratinocytes | Not cytotoxic up to 150 µM | [4] |
| Melanocytes | Human Melanocytes | Cytotoxic above 150 µM | [4] |
| WRL68 | Normal Human Liver | Not cytotoxic up to 100 µM | [5] |
| Primary Hepatocytes | Human Primary Hepatocytes | Not cytotoxic up to 100 µM | [5] |
| NCM460 | Normal Human Intestinal Epithelial | Not cytotoxic up to 100 µM | [5] |
| GES-1 | Human Gastric Mucosal | Not cytotoxic up to 100 µM | [5] |
Q4: How can I minimize this compound's cytotoxicity in my normal cell cultures during an experiment?
A4: To minimize off-target effects on normal cells, consider the following strategies:
-
Dose and Time Optimization: Use the lowest effective concentration of this compound and the shortest exposure time necessary to induce the desired effect in cancer cells.
-
Co-treatment with Protective Agents: While specific protective agents for this compound are not well-documented, general strategies for protecting normal cells from chemotherapy-induced cytotoxicity could be explored. These include the use of agents that induce cell cycle arrest in normal cells, allowing them to be less susceptible to cell cycle-dependent drugs.
-
3D Cell Culture Models: Consider using 3D spheroid or organoid cultures of normal cells, as they often exhibit higher resistance to drug toxicity compared to 2D monolayer cultures and may better represent in vivo conditions.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the determined time period. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blotting for Protein Expression Analysis
This protocol is for the detection of specific proteins in cell lysates.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bosterbio.com [bosterbio.com]
- 11. static.igem.org [static.igem.org]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Anti-Cancer Efficacy of Daphnoretin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-cancer effects of Daphnoretin, a natural coumarin derivative. It compares its performance with standard-of-care chemotherapeutic agents in various cancer models and offers detailed experimental data and protocols to support further research and development.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical in vivo models of glioblastoma, hepatocellular carcinoma, and melanoma. Its mechanism of action primarily involves the modulation of key signaling pathways, including PI3K/AKT, NF-κB, and Wnt/β-catenin, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis. This guide presents a comparative overview of this compound's efficacy against established chemotherapeutic agents, highlighting its potential as a novel anti-cancer therapeutic.
Comparative Efficacy of this compound: In Vivo Data
The following tables summarize the quantitative data from in vivo studies, comparing the anti-cancer effects of this compound with standard chemotherapeutic agents.
Table 1: Glioblastoma (GBM) - this compound vs. Temozolomide (TMZ)
| Parameter | This compound | Temozolomide (TMZ) | Cancer Model | Source |
| Dosage | 20 mg/kg and 40 mg/kg | 50 mg/kg | Glioblastoma Xenograft (U87MG cells) | [1][2] |
| Tumor Growth Inhibition | Significant reduction in tumor volume and weight at both doses.[1] | Standard positive control.[1] | Glioblastoma Xenograft (U87MG cells) | [1] |
| Mechanism of Action | Inhibition of PI3K/AKT signaling pathway.[1][3][4] | Alkylating agent causing DNA damage.[2] | Glioblastoma | [1][2] |
| Survival | Data not explicitly provided in the comparative study. | Standard of care for GBM, improves overall survival.[5] | Glioblastoma | [5] |
Table 2: Hepatocellular Carcinoma (HCC) - this compound vs. Sorafenib (Indirect Comparison)
| Parameter | This compound | Sorafenib | Cancer Model | Source |
| Dosage | 25 and 50 mg/kg | 30 mg/kg | Hepatocellular Carcinoma Xenograft (Huh7 and SK-HEP-1 cells) | [6][7] |
| Tumor Growth Inhibition | Dose-dependent inhibition of tumorigenesis.[6] | Significant tumor growth inhibition in 7/10 patient-derived xenograft (PDX) models.[7] | Hepatocellular Carcinoma Xenograft | [6][7] |
| Mechanism of Action | Inactivation of Wnt/β-catenin signaling.[6] | Inhibition of RAF/MEK/ERK pathway and VEGFRs.[8] | Hepatocellular Carcinoma | [6][8] |
| Survival | Data not explicitly provided. | Improved overall survival in advanced HCC.[7] | Hepatocellular Carcinoma | [7] |
Note: The data for this compound and Sorafenib in HCC are from separate studies and are presented here for indirect comparison.
Table 3: Melanoma - this compound vs. Dacarbazine (Indirect Comparison)
| Parameter | This compound | Dacarbazine (DTIC) | Cancer Model | Source |
| Dosage | 10, 20, and 40 mg/kg | Standard clinical dosage | Murine Melanoma (B16F10 cells) | [9] |
| Tumor Growth Inhibition | Dose-dependent inhibition of tumor growth.[9] | Low response rates as a single agent (10-20%).[10] | Melanoma | [9][10] |
| Mechanism of Action | Inhibition of PI3K/Akt signaling pathway.[9] | Alkylating agent causing DNA damage.[10] | Melanoma | [9][10] |
| Survival | Data not explicitly provided. | Limited impact on overall survival as a single agent.[10] | Melanoma | [10] |
Note: The data for this compound and Dacarbazine in Melanoma are from separate studies and are presented here for indirect comparison.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways critical for tumor growth and survival.
Figure 1: Simplified diagram of signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for establishing in vivo cancer models relevant to the study of this compound.
Protocol 1: Subcutaneous Xenograft Mouse Model
This model is widely used to assess the efficacy of anti-cancer agents on solid tumors.
Figure 2: Workflow for a subcutaneous xenograft mouse model experiment.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., U87MG for glioblastoma, Huh7 for hepatocellular carcinoma, B16F10 for melanoma) under standard conditions.
-
Cell Preparation: Harvest cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in either PBS or a mixture of PBS and Matrigel to a final concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days and calculate the volume using the formula: (Width^2 x Length) / 2.
-
Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at desired concentrations) and the comparator drug (e.g., Temozolomide) or vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) according to the study design.
-
Continued Monitoring: Continue to monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the mice throughout the treatment period.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice, excise the tumors, and measure their final weight. Tumors can then be processed for histological and molecular analysis.
Protocol 2: Orthotopic Xenograft Mouse Model for Glioblastoma
This model provides a more clinically relevant microenvironment for brain tumors.
Figure 3: Workflow for an orthotopic glioblastoma xenograft mouse model.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension of glioblastoma cells (e.g., U87MG, often engineered to express a reporter like luciferase for in vivo imaging) at a concentration of 1-5 x 10^5 cells in 2-5 µL of sterile PBS.
-
Anesthesia and Stereotactic Fixation: Anesthetize the mouse and secure its head in a stereotactic frame.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a micro-drill, create a small burr hole at a specific stereotactic coordinate corresponding to the desired brain region (e.g., the striatum).
-
Intracranial Injection: Carefully lower a Hamilton syringe containing the cell suspension through the burr hole to the target depth and slowly inject the cells.
-
Closure: Withdraw the needle slowly, and close the scalp incision with sutures or surgical glue.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques like bioluminescence imaging (BLI) at regular intervals.
-
Drug Administration: Once tumors are established (as confirmed by imaging), begin treatment with this compound, a comparator drug, or vehicle control.
-
Endpoint and Analysis: Monitor the mice for neurological symptoms and survival. At the study endpoint, perfuse the mice and collect the brains for histological and immunohistochemical analysis to confirm tumor formation and assess treatment effects.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the anti-cancer effects of this compound across multiple tumor types. Its ability to modulate key oncogenic signaling pathways, such as PI3K/AKT and Wnt/β-catenin, provides a strong mechanistic rationale for its therapeutic potential. While direct comparative studies with standard-of-care drugs are still emerging, the existing evidence suggests that this compound warrants further investigation as a standalone therapy or in combination with existing treatments. Future research should focus on conducting more head-to-head in vivo comparisons to unequivocally establish its efficacy relative to current standards of care, as well as on optimizing its delivery and exploring potential synergistic combinations to enhance its anti-tumor activity.
References
- 1. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Temozolomide Chronotherapy in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnetin inhibits the survival of hepatocellular carcinoma cells through regulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
A Comparative Analysis of Daphnoretin and Daphnetin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two closely related coumarin derivatives, daphnoretin and daphnetin, with a focus on their anti-cancer properties. While both compounds exhibit promising therapeutic potential, this document aims to delineate their comparative efficacy through available experimental data, detail the methodologies used for their evaluation, and illustrate their mechanisms of action on key signaling pathways.
Disclaimer: The quantitative data presented in this guide has been collated from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, incubation times, and assay methodologies may vary between studies.
Comparative Efficacy Against Cancer Cell Lines
This compound and daphnetin have both demonstrated cytotoxic effects against a range of cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), a measure of their potency, as reported in different studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data not available in a directly comparable format | |
| MDA-MB-231 | Breast Cancer | Data not available in a directly comparable format | |
| U87 | Glioblastoma | Concentration-dependent inhibition observed | [1] |
| U251 | Glioblastoma | Concentration-dependent inhibition observed | [1] |
| A375 | Malignant Melanoma | Significant inhibition | [2] |
| B16 | Malignant Melanoma | Significant inhibition | [2] |
Table 2: Anticancer Activity of Daphnetin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FM55P | Malignant Melanoma | >200 | [3] |
| A375 | Malignant Melanoma | 183.97 ± 18.82 | [3] |
| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [3] |
| SK-MEL28 | Malignant Melanoma | 114.17 ± 11.23 | [3] |
| B16 | Murine Melanoma | 54 ± 2.8 | [4] |
| MXT | Murine Breast Adenocarcinoma | 74 ± 6.4 | [4] |
| C26 | Murine Colon Carcinoma | 108 ± 7.3 | [4] |
| Huh7 | Hepatocellular Carcinoma | 69.41 | [3] |
| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and daphnetin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., this compound or daphnetin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for studying the effects of compounds on signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanism of Action
Both this compound and daphnetin exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.
PI3K/Akt Signaling Pathway Inhibition
This compound and daphnetin have been shown to inhibit the PI3K/Akt signaling pathway.[1][5] This inhibition leads to a cascade of downstream effects that ultimately promote cancer cell death.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and daphnetin.
Experimental Workflow: Cell Viability Assessment
The following diagram illustrates a typical workflow for assessing the effect of coumarin derivatives on cancer cell viability.
References
- 1. jcancer.org [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Retracted Article: Daphnetin inhibits proliferation and glycolysis in colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Daphnoretin vs. Esculetin: A Comparative Analysis of Antiproliferative and Estrogenic Effects
For Immediate Release
This guide provides a detailed comparison of the biological activities of daphnoretin and esculetin, two naturally occurring coumarin compounds. Researchers, scientists, and drug development professionals will find a comprehensive overview of their antiproliferative and estrogenic effects, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
I. Comparative Biological Activities
This compound and esculetin, while structurally related, exhibit distinct profiles in their effects on cell proliferation and estrogenic activity. This compound generally demonstrates more potent antiproliferative activity across various cancer cell lines and, notably, lacks the estrogenic effects observed with esculetin. This positions this compound as a potentially safer candidate for the development of anticancer agents, particularly for hormone-dependent cancers.
Conversely, esculetin's biphasic effect on cell proliferation, promoting growth at low concentrations and inhibiting it at higher doses, coupled with its estrogenic properties, suggests a more complex pharmacological profile. These characteristics might be beneficial in contexts such as postmenopausal therapy but warrant caution in the setting of estrogen-responsive tumors.
II. Data Presentation: Antiproliferative and Estrogenic Effects
The following tables summarize the quantitative data on the antiproliferative and estrogenic effects of this compound and esculetin.
Table 1: Antiproliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound | MCF-7 (Breast) | 73 ± 4.1 | 72 | [1][2] |
| B16 (Melanoma) | 54 ± 2.8 | 72 | [3][4] | |
| MXT (Breast Adenocarcinoma) | 74 ± 6.4 | 72 | [3][4] | |
| C26 (Colon Carcinoma) | 108 ± 7.3 | 72 | [3][4] | |
| Esculetin | MCF-7 (Breast) | 193 ± 6.6 | 72 | [1][2] |
| G361 (Melanoma) | Significant dose-dependent effect | 48 | [5] | |
| CMT-U27 (Canine Mammary) | ~500 (approx.) | 24 | [6] |
Table 2: Estrogenic Activity
| Compound | Assay | Effect | Concentration/Dose | Citation |
| This compound | In vitro (MCF-7 proliferation) | No estrogenic effects | Not Applicable | [1][2][7] |
| In vivo (Uterotrophic assay) | No estrogenic effects | Not Applicable | [1][2] | |
| Esculetin | In vitro (MCF-7 proliferation) | Proliferative effect (estrogenic) | 10 pM - 10 µM | [7] |
| In vitro (MCF-7 proliferation) | Inhibitory effect | > 10 µM | [7] | |
| In vivo (Uterotrophic assay) | Estrogenic effects | 50-100 mg/kg | [1][2] |
III. Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of this compound and esculetin are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells (e.g., MCF-7, B16, MXT, C26) are seeded in 96-well plates and cultured in appropriate media (e.g., high glucose DMEM with 5% bovine calf serum) at 37°C in a 5% CO2 incubator.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or esculetin (e.g., ranging from 1nM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3][7]
Estrogenicity Assay (E-Screening Assay)
The estrogenic activity of the compounds is assessed by their ability to induce the proliferation of estrogen-responsive cells, such as the MCF-7 human breast cancer cell line.
Protocol:
-
MCF-7 cells are maintained in a high glucose DMEM medium supplemented with 5% bovine calf serum.
-
For the experiment, cells are cultured in a medium without phenol red (a weak estrogen mimic) and with serum that has been treated to remove endogenous steroids.
-
The cells are exposed to a range of concentrations of the test compounds (this compound or esculetin) and a positive control (e.g., 17β-estradiol).
-
The cells are incubated for a defined period (e.g., 10 days).
-
Cell proliferation is quantified using the MTT assay as described above.
-
The proliferative effect is compared to the maximal effect of 17β-estradiol to determine the relative proliferative effect and potency.[1][2][7]
In Vivo Uterotrophic Assay
This assay evaluates the estrogenic effects of a substance in immature or ovariectomized female rodents by measuring the increase in uterine weight.
Protocol:
-
Immature or ovariectomized female animals (e.g., CD1 mice) are used for the assay.
-
The animals are administered the test compound (e.g., esculetin at 50-100 mg/kg) or a vehicle control daily for a specified number of days. A positive control group receiving a known estrogen (e.g., 17β-estradiol) is also included.
-
At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
The uterine weight of the treated groups is compared to that of the control group to determine the uterotrophic effect.[1][2]
IV. Signaling Pathways and Mechanisms of Action
The antiproliferative effects of this compound and esculetin are mediated through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.
This compound's Antiproliferative Mechanism
This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis. It has been shown to inhibit several mitogenic pathways.[3] In breast cancer cells, this compound arrests the cell cycle at the S phase by increasing the level of p21 and decreasing the levels of cyclin E and CDK2.[8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein BCL-2 and upregulating the pro-apoptotic protein BAX, leading to the activation of caspases 9 and 3.[8][9] The PI3K/AKT signaling pathway is a key target of this compound's action.[8][9] In colon cancer cells, this compound has been shown to inhibit proliferation, invasion, and migration by regulating the Akt signal pathway.[10]
Caption: this compound's antiproliferative signaling pathway.
Esculetin's Antiproliferative and Estrogenic Mechanisms
Esculetin's antiproliferative effects are mediated through multiple pathways. It can induce cell cycle arrest at the G0/G1 phase by downregulating cyclins D1, D3, and CDKs 2 and 4.[11] It also promotes apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[11] Esculetin has been shown to inhibit signaling pathways such as Raf/MAPK/ERK, JNK, and STAT3.[12][13]
The estrogenic activity of esculetin is linked to its interaction with estrogen receptors, leading to the proliferation of estrogen-responsive cells at low concentrations.[7] This effect is antagonized by tamoxifen, a known estrogen receptor modulator.[7]
Caption: Esculetin's dual signaling pathways.
Experimental Workflow Diagram
The general workflow for assessing the antiproliferative and estrogenic effects of these compounds is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of esculetin and daphnetin on in vitro cell proliferation and in vivo estrogenicity [agris.fao.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Esculetin, a Natural Coumarin Derivative, against Canine Mammary Gland Tumor Cells by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
Comparative Guide to Identifying the Molecular Targets of Daphnoretin: A Traditional vs. CRISPR-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for identifying the molecular targets of Daphnoretin, a natural bicoumarin compound with demonstrated anti-inflammatory, anti-cancer, and anti-viral properties. We will explore the established, conventional methods that have elucidated its known mechanisms of action and present a hypothetical, yet powerful, CRISPR-Cas9-based screening approach for comprehensive target deconvolution. This guide includes detailed experimental protocols and presents quantitative data to objectively compare the outcomes of these different strategies.
Known Molecular Targets and Signaling Pathways of this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Traditional biochemical and pharmacological methods have been instrumental in identifying these interactions.
One of the primary identified targets of this compound is Protein Kinase C (PKC) . Some studies have shown that this compound can act as a PKC activator, which in turn can influence downstream cellular processes. However, other research has indicated that this compound can inhibit PKC, suggesting its interaction may be complex and context-dependent.
Furthermore, this compound has been demonstrated to modulate the following signaling pathways:
-
PI3K/AKT Pathway: this compound has been observed to suppress the phosphorylation of PI3K and AKT, key components of this pro-survival signaling pathway. This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It has been shown to suppress the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.
-
JAK/STAT Pathway: Studies have indicated that this compound can inhibit the JAK/STAT signaling pathway, which is involved in inflammation and cancer.
The identification of these targets and pathways has largely relied on techniques such as in vitro kinase assays, Western blotting, and cell-based proliferation and apoptosis assays.
Comparison of Target Identification Methodologies: Conventional vs. CRISPR Screening
While conventional methods have provided valuable insights into this compound's mechanism of action, they are often hypothesis-driven and may not uncover novel or off-target effects. In contrast, CRISPR-based screening offers an unbiased, genome-wide approach to identify all potential molecular targets that mediate a drug's phenotypic effects.
| Feature | Conventional Methods (e.g., Kinase Assays, Western Blot) | CRISPR-Cas9 Knockout Screening |
| Approach | Hypothesis-driven, focused on specific targets or pathways. | Unbiased, genome-wide discovery of essential genes for drug action. |
| Scope | Limited to known or suspected targets. | Interrogation of the entire genome or specific gene families. |
| Throughput | Low to medium. | High-throughput, capable of screening thousands of genes simultaneously. |
| Outcomes | Confirmation of direct target engagement, pathway modulation. | Identification of genes whose loss confers resistance or sensitivity to the compound. |
| Limitations | May miss novel or unexpected targets. Can be labor-intensive. | Identifies functionally important genes, but not necessarily direct binding partners. Requires follow-up validation. |
Quantitative Data Presentation
The following tables summarize the types of quantitative data that can be obtained from both conventional and CRISPR-based approaches for characterizing the activity of this compound.
Table 1: Inhibitory Activity of this compound in Cancer Cell Lines (Conventional Method)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Concentration- and time-dependent inhibition observed |
| MCF-7 | Breast Cancer | Significant suppression of proliferation |
| MDA-MB-231 | Breast Cancer | Significant suppression of proliferation |
| HCT116 | Colon Cancer | Time- and dose-dependent decline in activity |
Table 2: Effect of this compound on Protein Kinase C (Conventional Method)
| Assay Type | Parameter | Value |
| In vitro PKC inhibition assay | IC50 | 25.01 µM |
| Platelet aggregation (PKC activation) | EC50 | 17.2 +/- 2.8 µM |
Table 3: Hypothetical Output of a CRISPR Screen with this compound
This table illustrates the potential results from a genome-wide CRISPR knockout screen to identify genes that, when knocked out, confer resistance to this compound-induced cell death.
| Gene | Function | Fold Enrichment (this compound vs. DMSO) | p-value |
| PRKCA | Protein Kinase C alpha | 15.2 | < 0.001 |
| PIK3CA | PI3K catalytic subunit alpha | 12.8 | < 0.001 |
| AKT1 | AKT serine/threonine kinase 1 | 10.5 | < 0.001 |
| RELA | NF-κB subunit p65 | 8.9 | < 0.005 |
| STAT3 | Signal transducer and activator of transcription 3 | 7.6 | < 0.01 |
Experimental Protocols
A. Conventional Method: Western Blot for PI3K/AKT Pathway Analysis
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total PI3K, phospho-PI3K, total AKT, and phospho-AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
B. CRISPR-Based Method: Pooled Genome-Wide Knockout Screen
-
Library Preparation and Lentivirus Production: Amplify a genome-wide sgRNA library and package it into lentiviral particles.
-
Cell Transduction: Transduce a Cas9-expressing cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
This compound Treatment: Split the cell population into two groups. Treat one group with this compound at a concentration that causes significant cell death (e.g., IC80) and the other with a vehicle control (DMSO).
-
Cell Harvesting: After a defined period of treatment (allowing for the selection of resistant cells), harvest the surviving cells from both groups.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both cell populations. Amplify the sgRNA sequences using PCR and perform next-generation sequencing to determine the representation of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These enriched sgRNAs correspond to genes whose knockout confers resistance to this compound.
Visualizations
Signaling Pathways of this compound
Caption: Known signaling pathways modulated by this compound.
Experimental Workflow for CRISPR-Based Target Identification
Caption: Workflow for a pooled CRISPR knockout screen.
Logical Comparison of Target Identification Approaches
Caption: Comparison of target identification logic.
Conclusion
Conventional methods have been successful in identifying key molecular targets and pathways of this compound, providing a solid foundation for understanding its therapeutic potential. However, these approaches are inherently limited by our existing knowledge. The integration of unbiased, high-throughput techniques like CRISPR-Cas9 screening represents a powerful strategy to build a comprehensive map of this compound's molecular interactions. Such an approach can uncover novel targets, explain potential off-target effects, and ultimately accelerate the development of this compound and its derivatives as effective therapeutic agents. This guide provides the framework for comparing these methodologies and designing future studies to fully elucidate the mechanism of action of this promising natural compound.
Daphnoretin's Antitumor Efficacy: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Immediate Release
In the ongoing quest for novel and more effective cancer therapies, the naturally occurring compound daphnoretin has emerged as a promising candidate. This comprehensive guide provides a comparative analysis of this compound's efficacy against standard chemotherapeutic drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity: this compound vs. Standard Chemotherapeutics
This compound has demonstrated significant cytotoxic effects across various cancer cell lines. Comparative analysis of its half-maximal inhibitory concentration (IC50) with standard chemotherapeutic drugs provides a quantitative measure of its potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| B16 Melanoma | Melanoma | 54 ± 2.8 | Doxorubicin | 0.033 |
| C26 Colon Carcinoma | Colon Cancer | 108 ± 7.3 | Paclitaxel | ~2.1 (equivalent to 2.1 µg/mL) |
| MXT | Breast Adenocarcinoma | 74 ± 6.4 | Doxorubicin | Data Not Available in Searched Articles |
Note: The IC50 values for standard drugs are sourced from separate studies and are presented for comparative purposes. Direct head-to-head experiments in the same study provide the most robust comparison.
In Vivo Antitumor Activity
Preclinical studies in murine models have substantiated the in vitro findings, demonstrating this compound's ability to inhibit tumor growth.
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| B16 Melanoma | This compound | 40 mg/kg | 48 |
| MXT Breast Adenocarcinoma | This compound | 40 mg/kg | 40 |
| C26 Colon Carcinoma | This compound | 40 mg/kg | 20 |
| S180 Fibrosarcoma | This compound | 40 mg/kg | 30 |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
A Comparative Analysis of Daphnoretin's Neuroprotective Efficacy in Preclinical Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies highlights the significant neuroprotective potential of Daphnoretin, a natural coumarin compound, across various models of neurological disease. This guide provides a comparative analysis of this compound's efficacy against other well-known neuroprotective agents—Resveratrol, Curcumin, and Quercetin—supported by experimental data from studies on Alzheimer's disease, cerebral ischemia, and glutamate-induced excitotoxicity.
Executive Summary
This compound has consistently demonstrated robust neuroprotective effects by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis. This comparison guide consolidates quantitative data from multiple studies to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance. While direct head-to-head comparative studies are limited, this guide juxtaposes findings from similar experimental models to provide a valuable reference for future research and development.
Performance Comparison of Neuroprotective Compounds
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in various disease models.
Alzheimer's Disease Model
| Compound | Assay | Model | Concentration/Dose | Key Finding |
| This compound | Aβ Deposition | APP/PS1 Transgenic Mice | Not Specified | Reduced Aβ deposition[1] |
| Cell-based Soluble ELISA | Fetal APP/PS1 Mouse Neurons | Not Specified | Reduced Aβ content in supernatants[1] | |
| Resveratrol | TNF-α Production | BV2 microglial cell lines | Not Specified | Significantly inhibited and reduced TNF-α production induced by mCRP and LPS[2] |
| Aβ Aggregation | In vitro | Not Specified | Inhibited β-amyloid production and aggregation[3] | |
| Quercetin | Cell Viability (MTT Assay) | SH-SY5Y cells with Aβ1-42 (10 µM) | 150 µM | Increased cell viability by 35.84% compared to Aβ1-42-treated cells[4] |
| Aβ Aggregation | In vitro | Not Specified | Inhibited amyloid-β aggregation[4] |
Cerebral Ischemia Model (In Vivo)
| Compound | Parameter | Model | Dose | Key Finding |
| This compound | Infarct Volume | MCAO/R Mice | 10 mg/kg and 20 mg/kg | Significantly improved neurologic scores and reduced infarct sizes[5] |
| Neuronal Survival | BCCAO Mice | 40 mg/kg IP | Significantly increased neuron survival in hippocampus[6] | |
| Curcumin | Infarct Volume | MCAO Rats | Not Specified | Significantly reduced infarct size[7] |
| Neurological Function | MCAO Rats | 200 mg/kg IP | Significantly improved brain damage and neurological function[8] | |
| Genistein (Isoflavone) | Infarct Volume | MCAO Mice | 2.5–10 mg/kg (oral) | Reduced infarct volume and cell apoptosis[9] |
NMDA-Induced Excitotoxicity Model (In Vitro)
| Compound | Assay | Model | Concentration | Key Finding |
| This compound | Cell Viability (MTT Assay) | Primary Cortical Neurons | 10 µM | Most effective neuroprotection (87.5% ± 2.1% cell viability) compared with NMDA alone[10] |
| Quercetin | Cell Viability | Primary Hippocampal Neurons | 5 µM | Increased cell viability to 82.0 ± 3.2 compared to 17.7 ± 5.3 in glutamate-only treated cells[11] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: this compound's key signaling pathways for neuroprotection.
Caption: General experimental workflow for neuroprotection studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate primary cortical neurons or relevant cell lines (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or alternative compounds for 24 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., NMDA at 200 µM for 30 minutes or Aβ1-42 for 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TLR4, NF-κB, Nrf2, HO-1, Bcl-2, Bax, and a loading control like GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (e.g., 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
Withdraw the filament to allow for reperfusion.
-
-
Treatment Administration: Administer this compound or the alternative compound intraperitoneally or orally at the desired dose (e.g., 10 or 20 mg/kg for this compound) at a specified time relative to the MCAO procedure (e.g., before occlusion).
-
Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal at a designated time point (e.g., 24 or 48 hours), and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Conclusion
This compound demonstrates significant neuroprotective effects across multiple preclinical models of neurological disorders. Its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and cell death positions it as a promising candidate for further investigation in the development of novel neurotherapeutics. While this guide provides a valuable comparison based on existing literature, future studies involving direct, head-to-head comparisons with other neuroprotective agents are warranted to definitively establish its relative efficacy.
References
- 1. Daphnetin protects neurons in an Alzheimer disease mouse model and normal rat neurons by inhibiting BACE1 activity and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Curcumin Against Cerebral Ischemia-Reperfusion Via Mediating Autophagy and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Properties of Daphnoretin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of daphnoretin, a natural coumarin compound, with other related coumarins, esculetin and fraxetin, as well as the well-established anti-inflammatory drug, dexamethasone. The information presented is collated from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Performance Comparison in Preclinical Models of Inflammation
The anti-inflammatory potential of this compound and its comparators has been evaluated in several well-established in vivo models of inflammation. This section summarizes the key findings from studies utilizing lipopolysaccharide (LPS)-induced acute lung injury and dextran sulfate sodium (DSS)-induced colitis.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics the inflammatory response seen in severe lung infections and acute respiratory distress syndrome (ARDS). The key parameters measured include inflammatory cell infiltration, pro-inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF), and lung tissue pathology.
| Compound | Animal Model | Dosage | Key Findings |
| This compound | C57BL/6 Mice | 5, 10 mg/kg (i.p.) | Significantly reduced total cells, neutrophils, and macrophages in BALF. Markedly decreased levels of TNF-α, IL-6, and IL-1β in BALF. Attenuated lung histopathological damage. |
| Esculetin | C57BL/6 Mice | 20, 40 mg/kg (i.p.) | Significantly attenuated inflammatory cell infiltration and the production of TNF-α, IL-1β, and IL-6 in lung tissue.[1] Reduced histopathological changes.[1] |
| Fraxetin | C57BL/6J Mice | 5 mg/kg (i.p.) | Effectively inhibited the expression of proinflammatory cytokines in LPS-activated primary microglia. Reduced infarct volume and neurological deficits in a mouse model of ischemic stroke, which shares inflammatory pathways with ALI. |
| Dexamethasone | BALB/c Mice | 5, 10 mg/kg (i.p.) | Significantly reversed the LPS-induced increase in neutrophils and lymphocytes.[2] Reduced mRNA and protein expression of IL-6, TNF-α, COX-2, and iNOS.[2] Markedly attenuated lung injury in histological examinations.[2] |
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD). Efficacy is assessed by monitoring body weight, disease activity index (DAI), colon length, and histological signs of inflammation.
| Compound | Animal Model | Dosage | Key Findings |
| This compound | C57BL/6 Mice | 16 mg/kg (oral) | Ameliorated the severity of colitis, evidenced by reduced body weight loss, lower DAI scores, and attenuated colon shortening.[3] Decreased levels of inflammatory cytokines including IFN-γ, IL-1β, IL-6, and TNF-α.[3] |
| Esculetin | C57BL/6 Mice | 5, 20, 50 mg/kg (oral) | Reduced inflammatory response in DSS-induced colitis by inhibiting the NF-κB signaling pathway and downregulating IL-1β and TNF-α levels.[4] |
| Fraxetin | C57BL/6 Mice | Not specified | Significantly attenuated body weight loss, colon length reduction, and tissue damage in DSS-induced colitis.[5] Inhibited the activation of the NF-κB pathway and NLRP3 inflammasome.[5] |
| Dexamethasone | BALB/c Mice | 0.06 mg/day | Did not prevent the induction of acute DSS colitis and, in some cases, aggravated macroscopic and histologic inflammation scores.[6] |
Experimental Protocols
LPS-Induced Acute Lung Injury Model
Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).
Induction of ALI: Mice are anesthetized, and a single intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) in sterile saline is administered to induce lung injury. Control animals receive sterile saline.
Treatment:
-
This compound/Esculetin/Dexamethasone: Administered intraperitoneally (i.p.) at the specified doses (e.g., 5, 10, 20, 40 mg/kg) typically 1 hour before LPS challenge.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, saline) is administered following the same schedule.
Outcome Measures (typically assessed 6-24 hours after LPS administration):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (neutrophils, macrophages) are determined. BALF supernatant is used to measure protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
-
Lung Histopathology: Lungs are fixed, sectioned, and stained with hematoxylin and eosin (H&E). Lung injury scores are assigned based on the degree of alveolar congestion, hemorrhage, edema, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil infiltration.
DSS-Induced Colitis Model
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
Treatment:
-
This compound/Esculetin/Fraxetin: Administered orally (e.g., by gavage) at the specified doses daily during the DSS administration period.
-
Dexamethasone: Can be administered intraperitoneally.
-
Vehicle Control: The vehicle for the test compounds is administered daily.
Outcome Measures:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system that includes weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: The colon is fixed, sectioned, and stained with H&E. Histological scores are determined based on the severity of inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA or qPCR.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and related coumarins are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: this compound's anti-inflammatory mechanism.
This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This, in turn, downregulates the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][7] Additionally, this compound has been reported to activate the Nrf2 antioxidant pathway and inhibit the NLRP3 inflammasome, further contributing to its anti-inflammatory and cytoprotective effects.
Caption: Anti-inflammatory pathways of Esculetin and Fraxetin.
Esculetin and fraxetin share similar anti-inflammatory mechanisms with this compound, primarily involving the inhibition of the NF-κB and MAPK signaling pathways.[3][4] This leads to a reduction in the production of pro-inflammatory mediators. Fraxetin has also been shown to activate the Nrf2 pathway, contributing to its antioxidant effects.
Conclusion
This compound demonstrates significant anti-inflammatory properties in various in vivo models, comparable in mechanism to other coumarin derivatives like esculetin and fraxetin. Its ability to modulate key inflammatory pathways, particularly the NF-κB pathway, underscores its therapeutic potential. While direct comparative studies are limited, the available data suggests that this compound is a potent anti-inflammatory agent. In the LPS-induced ALI model, its efficacy appears to be in a similar range to the corticosteroid dexamethasone. However, in the DSS-induced colitis model, this compound shows a protective effect, whereas dexamethasone's effect is less clear and potentially detrimental in some contexts. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and safety of this compound against standard anti-inflammatory drugs. This guide provides a foundational summary for researchers to build upon in the development of novel anti-inflammatory therapeutics.
References
- 1. Fraxetin inhibits interleukin-1β-induced apoptosis, inflammation, and matrix degradation in chondrocytes and protects rat cartilage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daphnoretin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Daphnoretin, a naturally occurring coumarin compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is prudent to handle all chemical compounds with care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of a spill, the solid material should be picked up mechanically.[1]
Environmental Considerations
While not classified as hazardous, the SDS for this compound indicates that it is slightly hazardous for water.[1] Therefore, it is crucial to prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[1] Some coumarins, the chemical class to which this compound belongs, can exhibit toxicity to aquatic life.
Step-by-Step Disposal Procedure for Unused this compound
The following procedure is for the disposal of small quantities of solid, unused this compound typically found in a research laboratory setting.
Step 1: Assessment Confirm that the this compound to be disposed of is in its solid, non-hazardous form as indicated by the supplier's SDS.
Step 2: Packaging for Disposal
-
Place the solid this compound waste into a primary container that can be securely sealed.
-
This primary container should then be placed into a larger, durable secondary container. This double-layer of packaging is recommended to prevent any potential spillage during collection and transport.
-
Ensure the innermost container is clearly labeled with the chemical name, "this compound".
-
The outer container must be clearly labeled as "Non-hazardous Waste".
Step 3: Final Disposal
-
Once securely packaged and labeled, the container with the non-hazardous this compound waste can be placed in the regular laboratory trash destined for a sanitary landfill.
-
It is the responsibility of the laboratory personnel to transport the packaged waste to the designated dumpster or waste collection area. Custodial staff should not be expected to handle chemical waste, even if it is classified as non-hazardous.
Important Note: Disposal regulations can vary by institution and locality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.
Disposal of Contaminated Materials
Any lab materials, such as filter paper, weighing boats, or gloves, that are contaminated with small amounts of this compound can be disposed of in the regular laboratory trash, provided they do not pose any other chemical, biological, or radiological hazards. These materials should be placed in a sealed bag before being discarded.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound as provided in its Safety Data Sheet.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Experimental Protocols Cited
This document is based on the safety and disposal information provided in the Safety Data Sheet for this compound and general guidelines for the disposal of non-hazardous laboratory waste. No specific experimental protocols are cited for the disposal procedure itself.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Daphnoretin
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Daphnoretin, a naturally occurring coumarin compound utilized in various research applications. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care, employing standard laboratory safety practices to minimize any potential risk.[1] This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form or in solution, the following personal protective equipment is recommended to ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. For prolonged handling or when working with solutions, consider double-gloving. Ensure gloves are compatible with the solvents being used (e.g., DMF, DMSO, Ethanol). |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use safety glasses with side shields at a minimum. When there is a risk of splashing, chemical safety goggles are recommended. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If weighing out larger quantities of the powder where dust may be generated, consider handling it within a fume hood or wearing a dust mask. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to experimental use is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container at -20°C for long-term stability.[2]
-
The compound is stable for at least four years when stored correctly.[2]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Refer to the solubility data for appropriate solvent selection.
-
For extended storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Solubility and Stability Data
The following tables summarize the known solubility and stability information for this compound.
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | Partially soluble |
| PBS (pH > 10.2) | Partially soluble |
Data from Cayman Chemical Safety Data Sheet.[2]
| Condition | Stability |
| Alkaline Environment | Degrades rapidly |
| Acidic Environment | Stable |
| Lower Temperatures | Stable |
| Plasma, Liver Homogenates, Small Intestine Contents | Unstable |
| Simulated Gastrointestinal Liquid, Stomach Contents | Stable |
Data from stability studies.[3][4]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
